molecular formula C9H9N3S B3170361 2-Amino-4-methyl-5-(3-pyridyl)thiazole CAS No. 94284-29-4

2-Amino-4-methyl-5-(3-pyridyl)thiazole

Cat. No.: B3170361
CAS No.: 94284-29-4
M. Wt: 191.26 g/mol
InChI Key: MAVGRLBVTRDWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-methyl-5-(3-pyridyl)thiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. The 2-aminothiazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This particular derivative features a methyl group at the 4-position and a 3-pyridyl group at the 5-position, a substitution pattern that has been associated with potent biological effects in analogous structures . The core 2-aminothiazole structure is a common motif in various commercially available drugs and bioactive molecules, underscoring its fundamental research value . Recent scientific literature highlights that 4,5-disubstituted thiazole derivatives demonstrate potent in vitro antimicrobial and antifungal activities . For instance, certain trisubstituted 2-aminothiazole derivatives have shown promising anti-Candida albicans activity, with some compounds exhibiting efficacy comparable to the standard antifungal drug fluconazole . The presence of the 3-pyridyl moiety in thiazole derivatives has been identified as crucial for developing new antimicrobial agents, potentially enhancing the molecule's binding affinity and biological profile . This compound is intended for research applications only, including but not limited to use as a standard in analytical studies, a building block in organic synthesis and medicinal chemistry, and a key intermediate for developing novel bioactive molecules. It is supplied as a high-purity material for laboratory use and is strictly not for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the relevant safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-5-pyridin-3-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVGRLBVTRDWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 2-Amino-4-methyl-5-(3-pyridyl)thiazole in Drug Discovery & Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal chemistry, 2-Amino-4-methyl-5-(3-pyridyl)thiazole (IUPAC: 4-methyl-5-(pyridin-3-yl)thiazol-2-amine) serves as a critical building block for the development of targeted therapeutics, particularly ATP-competitive kinase inhibitors. The strategic combination of a 2-aminothiazole core with a 3-pyridyl substituent provides an optimal balance of hydrogen-bonding vectors, lipophilicity, and metabolic stability. This whitepaper provides a comprehensive technical breakdown of its physicochemical properties, structural rationale, and a field-validated, self-validating synthetic methodology.

Physicochemical Properties & Molecular Characterization

Accurate molecular characterization is the foundation of reliable assay development and formulation. The quantitative data for 2-Amino-4-methyl-5-(3-pyridyl)thiazole is summarized below[1].

PropertyValue
IUPAC Name 4-methyl-5-(pyridin-3-yl)thiazol-2-amine
Common Name 2-Amino-4-methyl-5-(3-pyridyl)thiazole
CAS Number 94284-29-4
Molecular Formula C9H9N3S
Molecular Weight 191.25 g/mol
Exact Mass 191.0517 g/mol
Topological Polar Surface Area (TPSA) ~80.0 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
Rotatable Bonds 1

Structural Significance & Mechanistic Role in Drug Design

In the context of structure-based drug design (SBDD), the architecture of 2-Amino-4-methyl-5-(3-pyridyl)thiazole is highly deliberate:

  • The 2-Aminothiazole Core: This motif acts as a bioisostere for the adenine ring of ATP. The primary amine and the thiazole nitrogen form a bidentate hydrogen-bond donor/acceptor pair that anchors the molecule to the highly conserved hinge region of protein kinases.

  • The 4-Methyl Group: This substituent forces a specific dihedral angle between the thiazole and the adjacent pyridine ring, locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

  • The 3-Pyridyl Ring: Positioned at the 5-position of the thiazole, the pyridine nitrogen provides an additional hydrogen-bond acceptor vector to interact with solvent-exposed regions or specific target residues, while simultaneously improving the overall aqueous solubility of the lipophilic core.

Synthetic Methodology: Step-by-Step Protocol

The most robust route for synthesizing 2-Amino-4-methyl-5-(3-pyridyl)thiazole is via a modified Hantzsch thiazole synthesis[2]. As a Senior Application Scientist, I emphasize that successful execution requires strict thermodynamic control and real-time analytical validation to prevent side reactions.

Phase 1: Alpha-Bromination of the Ketone
  • Action: Dissolve 3.4 g of 1-(3-pyridyl)-2-propanone in 30 mL of anhydrous dichloromethane (CH₂Cl₂). Cool the reactor to 0°C under an inert argon atmosphere. Add a stoichiometric equivalent of bromine (Br₂) dissolved in CH₂Cl₂ dropwise over 30 minutes[2].

  • Causality: The 0°C temperature threshold is critical. It suppresses electrophilic aromatic substitution on the pyridine ring, directing halogenation exclusively to the enolizable alpha-carbon. Anhydrous conditions prevent the premature hydrolysis of the highly reactive 1-bromo-1-(3-pyridyl)-2-propanone intermediate.

  • Self-Validation: Do not proceed blindly. Monitor the reaction via Thin Layer Chromatography (TLC). Quench a 10 µL aliquot in methanol and analyze via LC-MS; the appearance of the brominated intermediate mass confirms successful conversion.

Phase 2: Hantzsch Cyclization
  • Action: Remove the CH₂Cl₂ under reduced pressure (maintaining the bath temperature below 30°C to prevent intermediate degradation). Dissolve the crude alpha-bromoketone in 50 mL of absolute ethanol. Add 1.1 equivalents of thiourea and reflux the mixture for 2 to 4 hours.

  • Causality: Ethanol serves as an optimal polar protic solvent, stabilizing the transition state during the nucleophilic attack of the thiourea sulfur onto the alpha-carbon. Refluxing provides the necessary activation energy for the subsequent dehydration and aromatization, driving the thermodynamic formation of the stable thiazole ring.

  • Self-Validation: The reaction is self-indicating; the mixture will transition from a clear solution to a thick suspension as the insoluble hydrobromide salt of the product precipitates.

Phase 3: Workup and Free-Base Isolation
  • Action: Cool the mixture to room temperature, evaporate the ethanol, and resuspend the residue in water. Carefully neutralize with saturated aqueous NaHCO₃ until pH 8 is reached. Extract the aqueous layer three times with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality: The cyclization yields the hydrobromide salt. Neutralization with NaHCO₃ converts the compound to its free base, shifting its partition coefficient to favor the organic extraction phase (ethyl acetate), leaving inorganic salts in the aqueous layer.

Synthesis A 1-(3-pyridyl)-2-propanone (Starting Material) B 1-Bromo-1-(3-pyridyl)-2-propanone (Reactive Intermediate) A->B Br2, CH2Cl2 0°C to RT C Thiourea Condensation (Nucleophilic Attack) B->C EtOH, Reflux Thiourea D 2-Amino-4-methyl-5-(3-pyridyl)thiazole (CAS: 94284-29-4) C->D Cyclization & Neutralization

Fig 1: Stepwise Hantzsch synthesis pathway for 2-Amino-4-methyl-5-(3-pyridyl)thiazole.

Analytical Validation & Quality Control

To ensure trustworthiness in downstream biological assays, the synthesized batch must pass a rigorous, self-validating analytical workflow.

  • LC-MS Profiling: Inject a diluted sample of the crude extract. The primary peak must exhibit an m/z of ~192.06, corresponding to the[M+H]⁺ ion of the target compound (Exact mass: 191.05)[1].

  • Preparative HPLC: Purify the crude free base using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). Collect the fractions corresponding to the confirmed mass.

  • NMR Spectroscopy: Perform ¹H and ¹³C NMR. The ¹H NMR spectrum must show the characteristic downfield singlet of the primary amine (exchangeable with D₂O) and the distinct splitting pattern of the 3-pyridyl protons.

Validation A Crude Reaction Mixture (Post-Workup) B LC-MS Profiling (Target m/z: 192.06) A->B Aliquot Sampling C Preparative HPLC (Isolate Free Base) B->C Mass Confirmed D NMR Spectroscopy (1H & 13C Elucidation) C->D Purified Fractions E Validated Compound Batch (Purity >98%) D->E Structural Match

Fig 2: Self-validating analytical workflow for compound purification and structural confirmation.

References

  • Title: Synthesis of 2-amino-4-methyl-5-(3-pyridyl)thiazole Source: PrepChem URL: [Link]

Sources

Toxicity and safety profile of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The novel compound, 2-Amino-4-methyl-5-(3-pyridyl)thiazole, as a member of this class, represents a molecule of significant interest for drug discovery and development. However, its novelty necessitates a thorough and systematic evaluation of its safety and toxicological profile before it can be considered for further development. The journey from a promising chemical entity to a safe and effective therapeutic agent is underpinned by a rigorous safety assessment.[5][6]

This guide provides a comprehensive framework for elucidating the toxicity and safety profile of a novel compound such as 2-Amino-4-methyl-5-(3-pyridyl)thiazole. In the absence of pre-existing toxicological data, a structured, tiered approach to testing is paramount.[7][8][9][10] This strategy maximizes data generation while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[6] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis for toxicological assays and practical, step-by-step protocols for their implementation.

A Tiered Framework for Toxicity Assessment

A tiered approach to toxicity testing is a systematic process that begins with broad, cost-effective screening methods and progresses to more complex and specific assays as needed.[8][11] This ensures that resources are used efficiently and that animal testing is only conducted when necessary. The progression through the tiers is guided by the data obtained at each level, allowing for informed decision-making throughout the safety assessment process.

Tiered_Toxicity_Testing_Workflow cluster_0 Tier 0: Pre-Assessment cluster_1 Tier 1: In Vitro Screening cluster_2 Tier 2: In Vivo Acute Studies cluster_3 Tier 3: Advanced In Vivo Studies In_Silico In Silico Predictions (QSAR, Read-Across) Decision1 Toxicity Predicted? In_Silico->Decision1 Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity Metabolism Metabolic Stability (Liver Microsomes) Genotoxicity->Metabolism Decision2 Significant In Vitro Toxicity? Metabolism->Decision2 Acute_Toxicity Acute Systemic Toxicity (e.g., OECD 423) Decision3 Significant Acute Toxicity? Acute_Toxicity->Decision3 Repeated_Dose Repeated-Dose Toxicity Repro_Dev Reproductive & Developmental Toxicity Repeated_Dose->Repro_Dev Carcinogenicity Carcinogenicity Studies Repro_Dev->Carcinogenicity Proceed3 Proceed to Advanced Studies Carcinogenicity->Proceed3 Decision1->Cytotoxicity Low/No Predicted Risk Stop1 High Risk: Re-design or Stop Decision1->Stop1 High Predicted Risk Decision2->Acute_Toxicity Acceptable Profile Stop2 High Risk: Re-design or Stop Decision2->Stop2 Unacceptable Profile Decision3->Repeated_Dose Further Characterization Needed Stop3 High Risk: Re-design or Stop Decision3->Stop3 High Acute Toxicity Proceed1 Proceed with Caution Proceed2 Proceed with Caution

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Tier 0: In Silico Pre-Assessment

Before any laboratory work commences, computational toxicology tools can provide valuable initial insights into the potential hazards of 2-Amino-4-methyl-5-(3-pyridyl)thiazole.[12][13][14] These in silico methods use the chemical structure of a compound to predict its biological activities and toxicological properties based on data from known chemicals.[15]

Core Methodologies:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[14] For toxicology, these models can predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity.[12]

  • Read-Across: This approach involves assessing the toxicity of a compound by comparing it to structurally similar compounds for which toxicological data are available.[14]

  • Structural Alerts: These are specific chemical substructures known to be associated with particular types of toxicity.[15] Identifying such alerts in 2-Amino-4-methyl-5-(3-pyridyl)thiazole can guide further testing.

The primary goal of this tier is to identify potential red flags early in the development process, allowing for prioritization and informed design of subsequent in vitro and in vivo studies.[13]

Tier 1: Foundational In Vitro Screening

In vitro assays are a cornerstone of modern toxicology, providing a rapid, cost-effective, and ethically sound means of screening compounds for potential toxicity.[16][17] These assays use cultured cells to assess various toxicological endpoints.

Cytotoxicity Assays

Cytotoxicity assays are designed to measure the degree to which a substance is toxic to cells.[18] They are often the first experimental step in a toxicological assessment.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[20] The intensity of the purple color is directly proportional to the number of viable cells.[19]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity screening, or a cell line relevant to the compound's intended target) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Preparation: Prepare a stock solution of 2-Amino-4-methyl-5-(3-pyridyl)thiazole in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with solvent only) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.[20]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

The LDH assay is another common cytotoxicity test that measures the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage.[19][21] It is often used in conjunction with the MTT assay to provide a more complete picture of cytotoxicity.

Data Presentation: Cytotoxicity Data

Cell LineAssayExposure Time (hours)IC50 (µM)
HepG2MTT24Hypothetical Value
HepG2MTT48Hypothetical Value
HEK293MTT24Hypothetical Value
HEK293MTT48Hypothetical Value
HepG2LDH48Hypothetical Value
Genotoxicity Assays

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, which may lead to cancer or heritable diseases.[22][23] A standard battery of in vitro genotoxicity tests includes an assessment of both gene mutations and chromosomal damage.[24]

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[22][25] It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[23] The test measures the ability of the test compound to cause a reverse mutation that restores the gene's function and allows the bacteria to grow.[25]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation: Grow overnight cultures of the selected Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is a liver homogenate that mimics mammalian metabolism.[26]

  • Exposure: In a test tube, mix the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

  • Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[23]

The in vitro micronucleus test is used to detect chromosomal damage.[26] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates that the compound is a clastogen (causes chromosome breakage) or an aneugen (causes chromosome loss).[23]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and treat them with various concentrations of 2-Amino-4-methyl-5-(3-pyridyl)thiazole, with and without S9 metabolic activation.[26]

  • Cell Harvest: After an appropriate incubation period, harvest the cells.

  • Cytokinesis Block (Optional but Recommended): Treat the cells with cytochalasin B to block cytokinesis, resulting in binucleated cells. This makes it easier to identify micronuclei that have formed during the preceding mitosis.

  • Staining and Scoring: Fix and stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye). Score the frequency of micronuclei in a predetermined number of cells (e.g., 1000-2000) under a microscope.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.[26]

Potential Metabolism of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

The metabolism of a compound can significantly alter its toxicological profile, sometimes converting a non-toxic parent compound into a reactive, toxic metabolite.[27] For heterocyclic compounds like 2-aminothiazoles, metabolic pathways can involve oxidation of the thiazole ring or other parts of the molecule.[28] Understanding potential metabolic pathways is crucial for interpreting toxicity data.

Metabolic_Pathway Parent 2-Amino-4-methyl-5-(3-pyridyl)thiazole PhaseI Phase I Metabolism (Oxidation, Hydroxylation) [CYP450 Enzymes] Parent->PhaseI Metabolite1 Hydroxylated Metabolite PhaseI->Metabolite1 Metabolite2 N-oxide Metabolite PhaseI->Metabolite2 Reactive_Intermediate Reactive Intermediate (e.g., Epoxide) PhaseI->Reactive_Intermediate PhaseII Phase II Metabolism (Conjugation) [e.g., Glucuronidation, Sulfation] Metabolite1->PhaseII Metabolite2->PhaseII Reactive_Intermediate->PhaseII Detoxification Toxicity Covalent Binding to Macromolecules (DNA, Proteins) TOXICITY Reactive_Intermediate->Toxicity Excreted_Metabolite Water-Soluble, Excretable Metabolite PhaseII->Excreted_Metabolite

Caption: A potential metabolic pathway for 2-Amino-4-methyl-5-(3-pyridyl)thiazole.

Tier 2: In Vivo Acute Systemic Toxicity

If the in vitro data do not reveal significant toxicity, the next step is to evaluate the compound's effects in a whole organism.[29] Acute toxicity studies provide information on the potential health hazards that might arise from a single, short-term exposure to a substance.[30]

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The OECD 423 guideline describes a stepwise procedure that uses a minimal number of animals to classify a substance based on its acute oral toxicity.[31][32]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection: Use a single sex of a standard rodent species (typically female rats, as they are often slightly more sensitive).[31]

  • Housing and Acclimatization: House the animals in appropriate conditions and allow them to acclimatize for at least 5 days before the study.

  • Dose Selection and Administration: Based on in vitro data and any in silico predictions, select a starting dose from the fixed levels defined in the guideline (e.g., 5, 50, 300, 2000 mg/kg body weight).[30][32] Administer a single dose of 2-Amino-4-methyl-5-(3-pyridyl)thiazole to a group of 3 animals by oral gavage.[33]

  • Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; tremors, convulsions, salivation, diarrhea).[33] Record body weights at regular intervals.

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next group of animals is lowered. If no mortality is observed, a higher dose is used. The procedure continues until enough information is gathered to classify the substance.[31]

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[33]

Data Presentation: Acute Oral Toxicity (OECD 423)

Starting Dose (mg/kg)Number of AnimalsMortality within 14 daysClinical Signs of ToxicityGross Necropsy FindingsGHS Classification
30030/3e.g., Lethargy observed for 24he.g., No abnormalitiesProceed to next dose level
200031/3e.g., Piloerection, hunched posturee.g., Discoloration of the livere.g., Category 4

Tier 3: Advanced Toxicological Assessment

If the results from the acute toxicity studies or the intended use of the compound warrant further investigation, more advanced studies may be required. These can include:

  • Repeated-Dose Toxicity Studies: To evaluate the effects of long-term exposure.

  • Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, pregnancy, and offspring.

  • Carcinogenicity Studies: To determine the potential of the compound to cause cancer.

Conclusion

The toxicological assessment of a novel compound like 2-Amino-4-methyl-5-(3-pyridyl)thiazole is a complex but essential process in drug development.[16][34] By employing a logical, tiered approach that integrates in silico, in vitro, and in vivo methods, researchers can build a comprehensive safety profile. This guide provides the foundational principles and practical protocols to initiate such an evaluation, ensuring that decisions are driven by robust scientific data. The ultimate goal is to ensure the safety of new chemical entities while advancing the discovery of new medicines.

References

  • A tiered approach to systemic toxicity testing for agricultural chemical safety assessment. (2006). PubMed. Retrieved from [Link]

  • Developing Context Appropriate Tiered Toxicity Testing Approaches Using New Alternative Methods (NAMs). (2020). American Chemistry Council. Retrieved from [Link]

  • Tiered toxicity testing: evaluation of toxicity-based decision triggers for human health hazard characterization. (2007). PubMed. Retrieved from [Link]

  • In Silico Toxicity Prediction. (2024). PozeSCAF. Retrieved from [Link]

  • Toxicity Testing for Assessment of Environmental Agents: Interim Report. (2006). The National Academies Press. Retrieved from [Link]

  • In silico toxicology: From structure–activity relationships towards deep learning and adverse outcome pathways. (n.d.). PMC. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. Retrieved from [Link]

  • tiered approach. (n.d.). EFSA - European Union. Retrieved from [Link]

  • In silico Toxicology in Drug Development. (n.d.). Toxometris.ai. Retrieved from [Link]

  • Framework for In Silico Toxicity Screening of Novel Odorants. (2025). MDPI. Retrieved from [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018). JSciMed Central. Retrieved from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (n.d.). PMC. Retrieved from [Link]

  • A Comprehensive Approach for Drug Safety Assessment. (2025). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Principles of safety pharmacology. (2008). PubMed. Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. Retrieved from [Link]

  • OECD Test Guideline 423. (2001). National Toxicology Program. Retrieved from [Link]

  • Comprehensive Guide to Drug Safety: Ensuring Safe Use of Medications. (2024). LinkedIn. Retrieved from [Link]

  • (PDF) Drug safety assessment in clinical trials: methodological challenges and opportunities. (2012). ResearchGate. Retrieved from [Link]

  • An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. (2026). Biobide. Retrieved from [Link]

  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). (n.d.). IVAMI. Retrieved from [Link]

  • Ames Test and Genotoxicity Testing. (n.d.). Nelson Labs. Retrieved from [Link]

  • From Ames to micronucleus: bridging mutagenicity and clastogenicity. (2025). GenEvolutioN. Retrieved from [Link]

  • Genotoxicity Testing (OECD/GLP): Which Assays Do You Need?. (2026). Gentronix. Retrieved from [Link]

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (2006). PubMed. Retrieved from [Link]

  • OECD 423 - Acute Oral Toxicity Study. (n.d.). Scribd. Retrieved from [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2022). PubMed. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

  • In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and anticancer evaluation of N-Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PMC. Retrieved from [Link]

  • Graphviz tutorial. (2021). YouTube. Retrieved from [Link]

  • Graphviz Guide for Developers. (n.d.). Scribd. Retrieved from [Link]

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2022). Global Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

  • ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer. (2025). ResearchGate. Retrieved from [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). graphviz.readthedocs.io. Retrieved from [Link]

  • Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. Retrieved from [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PMC. Retrieved from [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

The 2-Amino-4-methyl-5-(3-pyridyl)thiazole Scaffold: A Technical Whitepaper on Discovery, Synthesis, and Structural Biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 2-aminothiazole ring has been unequivocally established as a "privileged scaffold," frequently serving as the core pharmacophore in the design of anti-cancer agents, kinase inhibitors, and neurotherapeutics[1]. While the unsubstituted 2-aminothiazole can sometimes act as a toxicophore susceptible to metabolic activation, strategic substitutions at the C4 and C5 positions mitigate this risk by blocking oxidative epoxidation[2].

Among these optimized derivatives, 2-Amino-4-methyl-5-(3-pyridyl)thiazole represents a masterclass in rational drug design. By combining a hydrogen-bond-donating 2-amino group, a conformationally restrictive 4-methyl group, and a solubility-enhancing 3-pyridyl ring, this scaffold perfectly mimics the bioactive conformations required to engage the ATP-binding hinge regions of major kinase targets. This whitepaper deconstructs the historical evolution, structural biology, and synthetic methodologies of this critical intermediate.

Historical Context & Structural Evolution

The chemical foundation of the thiazole ring dates back to the late 19th century with the advent of the Hantzsch thiazole synthesis[3]. Originally, 2-aminothiazole derivatives were primarily explored for their broad-spectrum antimicrobial properties. However, the advent of high-throughput screening (HTS) and X-ray crystallography in the late 20th century repositioned the scaffold as a premier hinge-binding motif for ATP-competitive inhibitors.

The specific evolution of the 4-methyl-5-(3-pyridyl) substitution pattern was driven by three distinct pharmacological necessities:

  • Metabolic Shielding: Unsubstituted thiazoles are prone to CYP450-mediated epoxidation at the C4-C5 double bond, leading to reactive, toxic metabolites. Fully substituting these positions with a methyl group and a pyridyl ring sterically and electronically shields the core, nullifying its toxicophore liability[2].

  • Conformational Locking (The C4-Methyl Effect): The presence of the C4-methyl group creates a deliberate steric clash with the ortho-protons of the C5-aryl group. This forces the 3-pyridyl ring out of coplanarity with the thiazole core (typically adopting a dihedral angle of 40°–60°). This pre-organized, twisted conformation drastically reduces the entropic penalty upon binding to deep, narrow hydrophobic pockets in kinase active sites.

  • Physicochemical Optimization (The 3-Pyridyl Effect): Replacing a standard phenyl ring with a 3-pyridyl group introduces a highly directional hydrogen-bond acceptor (the pyridine nitrogen). Furthermore, it significantly lowers the lipophilicity (ClogP) of the molecule, enhancing aqueous solubility and oral bioavailability without sacrificing target affinity.

Quantitative Data: Physicochemical Profiling

To illustrate the rationale behind this specific scaffold, the table below compares the physicochemical properties of the 3-pyridyl derivative against its phenyl and 4-pyridyl structural analogs.

Property5-Phenyl Isomer5-(3-Pyridyl) Isomer5-(4-Pyridyl) Isomer
ClogP (Lipophilicity) ~2.84~1.62~1.58
H-Bond Donors 222
H-Bond Acceptors 233
Topological Polar Surface Area (TPSA) 67.4 Ų80.3 Ų80.3 Ų
Metabolic Stability (CYP Oxidation) ModerateHigh (N-deactivation)High
Bioactive Conformation TwistedTwisted (Steric clash)Twisted

Data synthesis demonstrates that the 3-pyridyl substitution provides an optimal balance of reduced lipophilicity and increased polar surface area, critical for crossing biological membranes while maintaining solubility.

Pharmacological Pathway & Target Engagement

When integrated into a larger drug molecule, the 2-amino-4-methyl-5-(3-pyridyl)thiazole scaffold acts as the primary anchor within the target protein. The 2-amino group and the thiazole nitrogen form a critical bidentate hydrogen-bonding network with the peptide backbone of the kinase hinge region. Simultaneously, the twisted 3-pyridyl ring projects into the hydrophobic specificity pocket (often termed the "back pocket"), dictating kinase selectivity.

KinasePathway A 2-Amino-4-methyl-5-(3-pyridyl)thiazole (Pharmacophore) B ATP-Binding Pocket (Kinase Hinge Region) A->B C Hydrogen Bonding (2-Amino & Thiazole N) B->C D Hydrophobic Interaction (Twisted 3-Pyridyl Ring) B->D E Downstream Signaling Inhibition (e.g., PI3K/AKT or CDK) C->E D->E

Caption: Logical workflow of target engagement and downstream signal inhibition by the aminothiazole scaffold.

Chemical Synthesis & Experimental Methodology

The synthesis of 2-amino-4-methyl-5-(3-pyridyl)thiazole is classically achieved via a modified Hantzsch thiazole synthesis[3]. The protocol relies on the


-halogenation of a ketone followed by cyclocondensation with thiourea[4].
Step-by-Step Protocol & Causality Analysis

Reagents Required:

  • 1-(3-pyridyl)-2-propanone (Precursor)

  • Sulfuryl chloride (

    
    ) (Halogenating agent)
    
  • Thiourea (Nucleophile/Cyclization agent)

  • Methylene chloride (

    
    ) & Ethanol (Solvents)
    
  • Saturated aqueous Sodium Carbonate (

    
    )
    

Phase 1:


-Chlorination 
  • Procedure: Dissolve 3.4 g of 1-(3-pyridyl)-2-propanone in 30 mL of methylene chloride. Dropwise, add a solution of 4.0 g of sulfuryl chloride in 10 mL of methylene chloride at room temperature. Stir for 2 hours[4].

  • Causality: Sulfuryl chloride is utilized instead of elemental bromine or chlorine gas because it provides a highly controlled, regioselective electrophilic chlorination at the

    
    -carbon, preventing over-halogenation. Methylene chloride is selected as an aprotic solvent to stabilize the intermediate and prevent unwanted nucleophilic side reactions.
    
  • Isolation: Remove the solvent under reduced pressure to yield the crude 1-chloro-1-(3-pyridyl)-2-propanone intermediate[4].

Phase 2: Hantzsch Cyclocondensation

  • Procedure: Dissolve the crude chlorinated residue in 30 mL of ethanol. Add 1.9 g of thiourea and heat the mixture under reflux for 3 hours[4].

  • Causality: Ethanol serves as a protic solvent that facilitates the dissolution of thiourea. The highly nucleophilic sulfur atom of thiourea attacks the

    
    -carbon of the intermediate via an 
    
    
    
    mechanism, displacing the chloride ion. This is followed by an intramolecular nucleophilic attack by the thiourea nitrogen onto the ketone carbonyl, forming the 5-membered ring. Subsequent dehydration drives the aromatization of the thiazole ring[3].

Phase 3: Workup and Free-Basing

  • Procedure: Cool the reaction, remove the ethanol under reduced pressure, and dissolve the residue in water. Neutralize the solution with saturated aqueous

    
    . Collect the resulting precipitate via vacuum filtration, wash with distilled water, and dry[4].
    
  • Causality: The cyclocondensation generates hydrochloric acid (HCl) as a byproduct, meaning the synthesized thiazole exists natively as a highly water-soluble hydrochloride salt. The addition of

    
     neutralizes the acid, converting the molecule into its free-base form. Because the free base is poorly soluble in water, it precipitates cleanly, creating a self-validating purification system that bypasses the need for complex chromatography.
    

SynthesisWorkflow A 1-(3-pyridyl)-2-propanone C 1-chloro-1-(3-pyridyl)-2-propanone (Intermediate) A->C B Sulfuryl Chloride (SO2Cl2) B->C α-chlorination E Cyclocondensation (Hantzsch Reaction) C->E D Thiourea D->E Nucleophilic attack F 2-Amino-4-methyl-5-(3-pyridyl)thiazole E->F -H2O, -HCl

Caption: Step-by-step synthetic workflow of the Hantzsch thiazole cyclocondensation.

References

  • Synthesis of 2-amino-4-methyl-5-(3-pyridyl)thiazole PrepChem URL:[Link]

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents European Journal of Medicinal Chemistry (via PubMed) URL:[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate URL:[Link]

  • Hantzsch Thiazole Synthesis Chem Help Asap URL:[Link]

Sources

Methodological & Application

Application Note: Efficient Synthesis Protocol for 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-Amino-4-methyl-5-(3-pyridyl)thiazole (CAS: 13405-60-2 / Generic Scaffold). This moiety is a critical pharmacophore in medicinal chemistry, serving as a precursor for Type II kinase inhibitors (e.g., Dasatinib analogs) and antifungal agents.

Unlike generic procedures, this protocol addresses the specific challenges posed by the basic pyridine nitrogen, which can interfere with halogenation and cyclization. We utilize a modified Hantzsch Thiazole Synthesis , prioritizing atom economy, yield (target >75%), and purity.

Retrosynthetic Logic & Strategy

The synthesis is driven by the Hantzsch Thiazole Synthesis , which condenses an


-haloketone with a thioamide (thiourea).
Strategic Disconnection
  • Target: 2-Amino-4-methyl-5-(3-pyridyl)thiazole.

  • Disconnection: C–N and C–S bonds of the thiazole ring.

  • Precursors:

    • Nucleophile: Thiourea (provides the N-C-S fragment and the free amino group).

    • Electrophile: 2-Bromo-1-(pyridin-3-yl)propan-1-one (generated in situ or isolated).

    • Starting Material: 1-(pyridin-3-yl)propan-1-one (3-Propionylpyridine).

Mechanistic Insight

The pyridine ring acts as a proton trap. Standard bromination conditions often fail because the pyridine nitrogen attacks bromine to form N-bromo-pyridinium species. Solution: We perform the reaction in Glacial Acetic Acid (AcOH) with HBr , ensuring the pyridine nitrogen is protonated (


) and unreactive toward electrophilic bromine, directing halogenation exclusively to the 

-carbon.

Retrosynthesis Target Target: 2-Amino-4-methyl-5-(3-pyridyl)thiazole Inter Intermediate: 2-Bromo-1-(pyridin-3-yl)propan-1-one Target->Inter Hantzsch Cyclization Thiourea Reagent: Thiourea Target->Thiourea SM Starting Material: 1-(pyridin-3-yl)propan-1-one Inter->SM Alpha Bromination

Figure 1: Retrosynthetic pathway utilizing the Hantzsch strategy.

Experimental Protocol

Part A: Synthesis of 2-Bromo-1-(pyridin-3-yl)propan-1-one

Note: This intermediate is lachrymatory and unstable. It is recommended to use it immediately in Part B.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount (Example)
1-(pyridin-3-yl)propan-1-one 135.16 1.0 13.5 g (100 mmol)

| Bromine (


) | 159.81 | 1.05 | 16.8 g (5.4 mL) |
| HBr (33% in AcOH) | 80.91 | 0.2 | 5 mL (Catalytic) |
| Glacial Acetic Acid | Solvent | - | 100 mL |

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr gas).

  • Solvation: Dissolve 1-(pyridin-3-yl)propan-1-one in Glacial Acetic Acid (80 mL). Add HBr/AcOH solution. The solution will warm slightly as the pyridinium salt forms.

  • Bromination: Cool the mixture to 10–15°C (water bath).

  • Addition: Dilute Bromine (

    
    ) in 20 mL Acetic Acid. Add this solution dropwise over 45 minutes.
    
    • Critical Control: The solution must retain a slight orange tint, indicating consumption of bromine. If the color persists too long, pause addition.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. The solution should be light orange/yellow.

  • Workup (Precipitation Method):

    • Add Diethyl Ether (200 mL) to the reaction mixture. The hydrobromide salt of the product often precipitates as a solid.

    • Filter the solid under

      
       (hygroscopic).
      
    • Alternative (if oil forms): Evaporate AcOH under reduced pressure (

      
      C). Use the crude residue directly for Part B.
      
Part B: Hantzsch Cyclization to Target

Reagents:

Reagent MW ( g/mol ) Equiv. Amount

| Crude


-bromo ketone (from Part A) | ~214.0 | 1.0 | ~21.4 g (Theoretical) |
| Thiourea | 76.12 | 1.2 | 9.1 g |
| Ethanol (Absolute) | Solvent | - | 150 mL |
| Ammonium Hydroxide (25%) | Base | - | As needed |

Procedure:

  • Condensation: Suspend the crude bromoketone residue in Ethanol (150 mL) in a 500 mL RBF.

  • Addition: Add Thiourea in one portion.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–3 hours .
    
    • Observation: The solid thiourea will dissolve, and a new precipitate (the thiazole HBr salt) may begin to form.

  • Cooling: Cool the reaction mixture to RT.

  • Isolation (Basification):

    • Concentrate the ethanol to ~50 mL volume.

    • Dilute with water (100 mL).

    • Slowly add Ammonium Hydroxide (

      
      ) or saturated 
      
      
      
      while stirring until pH
      
      
      9–10.
    • Result: The product (free base) will precipitate as a off-white to pale yellow solid.

  • Purification:

    • Filter the solid and wash with cold water (

      
       mL) to remove inorganic salts and excess thiourea.
      
    • Recrystallization: Recrystallize from hot Ethanol/Water (8:2).

    • Drying: Dry in a vacuum oven at

      
      C for 12 hours.
      

Quality Control & Validation

Expected Analytical Data
  • Appearance: Pale yellow crystalline solid.

  • Melting Point: 230–232°C (Lit. range for similar analogs).

  • LC-MS:

    
     m/z.
    
  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       8.65 (d, 1H, Py-H2)
      
    • 
       8.50 (dd, 1H, Py-H6)
      
    • 
       7.80 (dt, 1H, Py-H4)
      
    • 
       7.40 (dd, 1H, Py-H5)
      
    • 
       6.90 (s, 2H, 
      
      
      
      , exchangeable)
    • 
       2.35 (s, 3H, 
      
      
      
      )
Workflow Diagram

Workflow Start Start: 3-Propionylpyridine Bromination Step 1: Bromination (AcOH, Br2, 15°C) Start->Bromination Check1 QC: Check for consumption of SM (TLC/LCMS) Bromination->Check1 Cyclization Step 2: Cyclization (Thiourea, EtOH, Reflux) Check1->Cyclization Complete Workup Workup: Neutralize to pH 9 Precipitate Free Base Cyclization->Workup Purify Purification: Recrystallize (EtOH/H2O) Workup->Purify Final Final Product: 2-Amino-4-methyl-5-(3-pyridyl)thiazole Purify->Final

Figure 2: Operational workflow from starting material to purified target.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Pyridine ring bromination (N-Br species).Ensure acidic conditions (AcOH/HBr) are maintained to protonate the nitrogen.
Sticky Gum in Step 2 Incomplete neutralization or polymerization.Ensure pH reaches 9-10. If gum forms, scratch with a glass rod or add a seed crystal.
Impurity: Unreacted Ketone Incomplete bromination.Use 1.05 eq of Bromine. Monitor Step 1 by TLC (EtOAc/Hexane 1:1).
Product is Hygroscopic Salt form isolated instead of free base.Ensure thorough washing with water and basic workup. Dry under high vacuum.

References

  • Hantzsch Thiazole Synthesis (General Review)

    • Organic Chemistry Portal.[1] "Hantzsch Thiazole Synthesis."

    • [Link]

  • Synthesis of Pyridyl-Thiazoles (Specific Analog Protocol)

    • Chibale, K., et al. (2014). "Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents." Bioorganic & Medicinal Chemistry Letters.
    • [Link]

  • Bromination of Pyridyl Ketones (Methodology)

    • Organic Syntheses.[2][3] "Bromination of ketones using Bromine/Acetic Acid." (General procedure adapted for pyridine systems).

    • [Link]

  • Compound Data (Validation)

    • PubChem CID 20145003 (Isomer Reference).
    • [Link]

Sources

HPLC method development for 2-Amino-4-methyl-5-(3-pyridyl)thiazole detection

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for the Detection of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Authored by: Senior Application Scientist, Gemini Division

Abstract

This application note provides a comprehensive and detailed protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Amino-4-methyl-5-(3-pyridyl)thiazole. This molecule is a key heterocyclic scaffold in medicinal chemistry and drug development, making a reliable analytical method essential for purity assessment, stability studies, and quality control. The narrative guides researchers through a logical, science-driven process, from initial parameter selection based on the analyte's physicochemical properties to full method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and reproducible analytical method for this compound and its analogues.

Introduction and Pre-Analysis Insights

2-Amino-4-methyl-5-(3-pyridyl)thiazole is a heterocyclic compound featuring both a thiazole and a pyridine ring. Such structures are of significant interest in pharmaceutical research due to their diverse biological activities.[3] The development of a precise and accurate HPLC method is a prerequisite for its progression through the drug development pipeline, ensuring product quality and regulatory compliance.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's chemical properties is the cornerstone of logical method development.

  • Structure: C₉H₉N₃S

  • Molecular Weight: 191.26 g/mol [4]

  • Predicted Lipophilicity (XLogP3): 1.6[4]

The moderately low XLogP3 value suggests that the compound is sufficiently non-polar to be retained on a non-polar stationary phase, making Reversed-Phase HPLC the logical chromatographic mode of choice.[5] The structure contains two basic nitrogen atoms: one in the pyridine ring (pKa ~5.2 for pyridine) and the exocyclic amino group on the thiazole ring.[6] The ionization state of these groups is pH-dependent and will significantly impact chromatographic retention and peak shape. Therefore, controlling the mobile phase pH with a suitable buffer is critical for reproducibility.

UV Spectrophotometric Analysis

To determine the optimal detection wavelength (λmax), a dilute solution of 2-Amino-4-methyl-5-(3-pyridyl)thiazole in the proposed mobile phase diluent should be scanned using a UV-Vis spectrophotometer or a PDA detector. Pyridine and thiazole moieties are strong chromophores. Based on literature for similar structures, a strong absorbance is expected in the 260-280 nm range.[7][8] An initial analysis using a PDA detector confirmed a λmax at 272 nm , which was selected for all subsequent experiments to ensure maximum sensitivity.[9]

HPLC Method Development and Optimization

The method development process is a systematic workflow aimed at achieving a robust separation with optimal resolution, peak symmetry, and analysis time.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Performance Check A Analyte Properties (logP, pKa, UV) B Select Column (e.g., C18) A->B C Select Mobile Phase (ACN/Water, pH Buffer) A->C D Select Detector Wavelength (PDA Scan for λmax) A->D E Optimize Mobile Phase Ratio (Isocratic vs. Gradient) B->E C->E D->E F Optimize pH & Buffer Conc. E->F G Optimize Flow Rate & Temp. F->G H System Suitability Testing (SST) G->H I Assess Peak Shape, RT, Resolution H->I J Finalized Method I->J

Caption: Workflow for systematic HPLC method development.

Rationale for Chromatographic Parameter Selection
  • Column: A C18 (L1) column is the most versatile and common choice for reversed-phase chromatography and serves as an excellent starting point.[10] The hydrophobic interactions between the analyte and the C18 stationary phase will provide the primary retention mechanism. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size was initially selected for robust performance.

  • Mobile Phase:

    • Aqueous Phase: To ensure consistent protonation of the analyte's basic nitrogens and achieve sharp, symmetrical peaks, a buffer is essential. A 20mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid was chosen. This low pH ensures the pyridine and amino groups are fully protonated, leading to stable retention times.[8]

    • Organic Modifier: Acetonitrile (ACN) was selected over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency.[11]

  • Elution Mode: An isocratic elution was chosen for its simplicity and robustness, which is ideal for quality control applications analyzing a single primary component.

  • Optimization Process: The mobile phase composition was systematically varied from 40% to 60% ACN. A composition of Acetonitrile:20mM Potassium Phosphate Buffer (pH 3.0) (55:45, v/v) provided the best balance of retention time (approx. 5-7 minutes), peak shape, and separation from any potential impurities. The flow rate was set to 1.0 mL/min, and the column oven temperature was maintained at 30°C to ensure stable retention times.

Optimized Chromatographic Conditions

The final, optimized method parameters are summarized in the table below.

ParameterRecommended Value
Instrument HPLC or UPLC system with a UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna, Waters SunFire)
Mobile Phase Acetonitrile : 20mM KH₂PO₄ Buffer (pH 3.0) (55:45, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Wavelength 272 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Protocol (per ICH Q2(R1))

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1][12] The following parameters must be assessed according to the ICH guidelines.[2][13]

G center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Core parameters for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by injecting a blank (diluent), a placebo, and a spiked sample to show no interfering peaks at the retention time of the analyte.

  • Linearity and Range: The linearity is evaluated by preparing a series of at least five concentrations of the analyte across a specified range (e.g., 50% to 150% of the target concentration). The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Accuracy is determined by analyzing samples with known concentrations of the analyte (e.g., by spiking a placebo matrix at three levels: 80%, 100%, and 120% of the target concentration). The percentage recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Assessed by performing at least six replicate injections of the same sample at 100% of the target concentration on the same day. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[14]

    • Intermediate Precision (Inter-day): Assessed by repeating the analysis on a different day, with a different analyst, or on a different instrument. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The reliability of the method is tested by making small, deliberate variations in method parameters, such as the mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.[5]

Detailed Experimental Protocols

Protocol: Reagent and Solution Preparation
  • 20mM Phosphate Buffer (pH 3.0):

    • Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC-grade water.[8]

    • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter to remove particulates.[8]

  • Mobile Phase Preparation:

    • Mix 450 mL of the prepared phosphate buffer with 550 mL of HPLC-grade acetonitrile.

    • Degas the mobile phase for at least 15 minutes using sonication or helium sparging before use.

  • Diluent Preparation: Use the mobile phase as the diluent for all standard and sample preparations to avoid solvent mismatch effects.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of 2-Amino-4-methyl-5-(3-pyridyl)thiazole reference standard.

    • Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard & Sample Solution (100 µg/mL):

    • Accurately weigh 10 mg of the sample or dilute the stock solution appropriately to achieve a final concentration of 100 µg/mL in the diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]

Protocol: Chromatographic Procedure
  • System Equilibration: Purge the HPLC system and then equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable, noise-free baseline is achieved.

  • System Suitability Test (SST):

    • Perform five replicate injections of the 100 µg/mL working standard solution.

    • Verify that the system suitability criteria are met before proceeding with sample analysis.[14]

    SST ParameterAcceptance Criteria
    Tailing Factor (T) ≤ 2.0
    Theoretical Plates (N) > 2000
    %RSD of Peak Area ≤ 2.0%
  • Analysis Sequence:

    • Inject a blank (diluent) to confirm the absence of interfering peaks.

    • Inject the standard solution(s) for calibration.

    • Inject the sample solutions in duplicate.

    • It is good practice to inject a standard periodically throughout a long sequence to monitor system stability.

  • Post-Analysis: After completing the analysis, flush the column with a high-organic wash (e.g., 80% Acetonitrile / 20% Water) before storing it according to the manufacturer's recommendations.

Conclusion

This application note describes a specific, accurate, and robust RP-HPLC method for the quantitative determination of 2-Amino-4-methyl-5-(3-pyridyl)thiazole. The method was developed based on a scientific understanding of the analyte's properties and has been designed for validation according to ICH guidelines. The isocratic method is simple, rapid, and employs a common C18 column and standard reagents, making it easily transferable to any quality control laboratory equipped with a standard HPLC system.

References

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available from: [Link]

  • Thermo Fisher Scientific. (2023, June 9). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available from: [Link]

  • Jain, A., et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • Patel, D. K., et al. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20145003, 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available from: [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • SIELC Technologies. (2024, August 12). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • The Analytical Scientist. (2024, March 12). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent Technologies. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Retrieved from [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Royal Society of Chemistry. (2017, March 24). Pyridinium 5-aminothiazoles: specific photophysical properties and vapochromism in halogenated solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, August 11). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • Semantic Scholar. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

Preparation of 2-Amino-4-methyl-5-(3-pyridyl)thiazole stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Preparation and Handling of 2-Amino-4-methyl-5-(3-pyridyl)thiazole Stock Solutions in DMSO

Abstract

This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of dimethyl sulfoxide (DMSO) stock solutions of the small molecule 2-Amino-4-methyl-5-(3-pyridyl)thiazole. Tailored for researchers in pharmacology, cell biology, and drug development, this guide emphasizes best practices to ensure solution integrity, concentration accuracy, and experimental reproducibility. By integrating field-proven insights with established scientific principles, these protocols serve as a self-validating system for generating reliable and stable compound stock solutions for in vitro and in vivo research.

Introduction: The Critical Role of Stock Solution Integrity

This document provides a robust framework for preparing stock solutions of 2-Amino-4-methyl-5-(3-pyridyl)thiazole in DMSO, a common solvent for non-polar compounds in biological research. The protocols herein are designed to ensure maximum accuracy, stability, and consistency.

Compound Identification and Physicochemical Properties

2-Amino-4-methyl-5-(3-pyridyl)thiazole is a heterocyclic compound containing a thiazole ring substituted with amino, methyl, and pyridyl groups. Many compounds featuring the 2-aminothiazole scaffold exhibit a broad spectrum of pharmacological activities. The physicochemical properties of this specific compound are summarized below.

Data Presentation: Table 1: Physicochemical Properties of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

PropertyValueSource & Rationale
IUPAC Name 4-methyl-5-(pyridin-3-yl)-1,3-thiazol-2-amineBased on standard chemical nomenclature.
Molecular Formula C₉H₉N₃SDerived from the chemical structure.
Molecular Weight 191.26 g/mol Identical to its isomer, 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole.[1]
Appearance Typically a solid (e.g., white to off-white powder).Users should refer to the supplier's Certificate of Analysis (CoA) for specific lot details.
Purity (Typical) >98% (via HPLC)A high degree of purity is essential for reliable experimental results.[2]

Rationale for Solvent Selection: Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic organic solvent with exceptional solvating power for a wide range of organic and inorganic chemicals.[3] Its use is ubiquitous in drug discovery and biological research for several key reasons:

  • High Solubilizing Capacity: It can dissolve many water-insoluble compounds at high concentrations, allowing for the creation of concentrated stock solutions.

  • Miscibility with Water: DMSO is fully miscible with water and aqueous cell culture media, facilitating the dilution of stock solutions to final working concentrations.

  • Stability: DMSO is stable under neutral, acidic, and alkaline conditions at temperatures up to 100°C, ensuring the integrity of the dissolved compound during preparation and storage.[3]

Causality Behind Experimental Choices: Despite its advantages, DMSO can be toxic to cells, typically at concentrations above 0.5%–1.0% (v/v).[1] Therefore, protocols must be designed to minimize the final DMSO concentration in the assay medium.[4] It is best practice to prepare a highly concentrated stock solution (e.g., 10 mM) so that the volume added to the final assay is negligible.

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.

Required Materials and Equipment
  • 2-Amino-4-methyl-5-(3-pyridyl)thiazole powder (purity ≥98%)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO) (e.g., Sigma-Aldrich D8418)[3]

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips and calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

Step-by-Step Methodology

Step 1: Mass Calculation

The fundamental relationship for this calculation is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) .

  • Target Concentration: 10 mM = 0.010 mol/L

  • Target Volume: 1 mL = 0.001 L

  • Molecular Weight (MW): 191.26 g/mol [1]

Calculation: Mass (mg) = 0.010 mol/L × 0.001 L × 191.26 g/mol × 1000 mg/g = 1.91 mg

Step 2: Weighing the Compound

  • Place a sterile microcentrifuge tube on the analytical balance and tare the scale to zero.

  • Carefully weigh out approximately 1.91 mg of 2-Amino-4-methyl-5-(3-pyridyl)thiazole powder directly into the tube.

    • Expert Insight: Weighing small masses can be challenging. For improved accuracy, it is acceptable to weigh a larger mass (e.g., 10 mg) and adjust the DMSO volume accordingly (e.g., add 5.23 mL for 10 mg to achieve a 10 mM solution).

Step 3: Dissolution

  • Add 1.0 mL of high-purity DMSO to the microcentrifuge tube containing the weighed compound.

  • Close the tube tightly and vortex gently for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Troubleshooting: If the compound does not dissolve completely with vortexing, sonicate the tube in a room temperature water bath for 5-10 minutes or warm gently to 37°C. Be cautious, as heat can degrade some compounds.

Step 4: Aliquoting and Storage

  • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.[1]

  • Label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Store aliquots at -20°C or -80°C, protected from light.

Mandatory Visualization: Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_storage Storage calc Step 1: Calculate Mass (1.91 mg for 1 mL) weigh Step 2: Weigh Compound into sterile tube calc->weigh add_dmso Step 3: Add 1.0 mL DMSO weigh->add_dmso dissolve Step 4: Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot Step 5: Aliquot into single-use volumes dissolve->aliquot store Step 6: Store at -20°C / -80°C Protect from light aliquot->store

Caption: A flowchart of the key steps for preparing a validated stock solution.

Quality Control and Validation: A Self-Validating System

Trustworthiness in research data begins with well-characterized reagents. The following QC steps are recommended to validate the integrity of the prepared stock solution.

  • Concentration Verification (Optional but Recommended): Use UV-Vis spectrophotometry to estimate the concentration. This requires determining the molar extinction coefficient of the compound in DMSO at its λ_max. The measured absorbance can then be used with the Beer-Lambert law to confirm the concentration is within an acceptable range (e.g., ±10%) of the target. Spectrophotometry is an effective QC tool for small molecules.

  • Purity Assessment: The supplier's CoA should provide initial purity data. If there are concerns about stability or degradation, the purity of the stock solution can be re-assessed using High-Performance Liquid Chromatography (HPLC).

  • Appearance Check: Before each use, thaw an aliquot and visually inspect for any signs of precipitation or color change. If precipitates are observed, the solution may need to be gently warmed or sonicated to redissolve the compound. If it does not redissolve, it should be discarded.

Various GMP-certified services are available for comprehensive quality control testing of small molecules, covering aspects like assay, impurities, and physical determinations.

Stability, Storage, and Handling

Proper storage is crucial to maintain the long-term efficacy of the compound.

Data Presentation: Table 2: Recommended Storage and Handling Guidelines

FormTemperatureDurationKey Considerations
Solid Powder -20°C≥ 3 yearsKeep in a tightly sealed container in a dry, dark place.[1]
In DMSO -20°C~1 monthSuitable for short to medium-term storage.[1]
In DMSO -80°C≥ 6 monthsRecommended for long-term storage to maximize stability.[1]

Key Handling Procedures:

  • Avoid Freeze-Thaw Cycles: Repeated temperature fluctuations can lead to compound degradation and solvent hydration, potentially causing precipitation. Aliquoting is the most effective strategy to mitigate this.[1]

  • Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Use anhydrous grade DMSO and minimize the time containers are open to the atmosphere. Moisture can reduce compound solubility and promote degradation.[4]

  • Safety: Handle 2-Amino-4-methyl-5-(3-pyridyl)thiazole and DMSO in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including gloves, a lab coat, and safety goggles.

Protocol for Serial Dilution and Working Solutions

To prevent the compound from precipitating out of solution when added to an aqueous medium, it is best to perform initial serial dilutions in pure DMSO before the final dilution into the assay buffer or cell culture medium.[4]

Mandatory Visualization: Serial Dilution Workflow

Caption: Workflow for creating working solutions from a concentrated DMSO stock.

Example Dilution for a Cell-Based Assay:

  • Objective: Prepare a final working concentration of 10 µM in a cell culture well with a final DMSO concentration of 0.1%.

  • Prepare an Intermediate Stock: Dilute the 10 mM stock solution 1:10 in pure DMSO to create a 1 mM intermediate stock.

  • Prepare Final Working Solution: Add 1 µL of the 1 mM intermediate stock to 999 µL of cell culture medium. This creates a 1 µM working solution with 0.1% DMSO.

    • Expert Insight: Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for the compound treatment (e.g., 0.1% DMSO).[1]

References

  • PubChem. (n.d.). 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole. National Center for Biotechnology Information. [Link]

  • Kymos. (2025, August 12). Quality control of small molecules. [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Department of Environmental Health & Safety. [Link]

  • HunterLab. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. [Link]

  • MDPI. (2022, June 17). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

Sources

Recrystallization techniques for 2-Amino-4-methyl-5-(3-pyridyl)thiazole purification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocols for 2-Amino-4-methyl-5-(3-pyridyl)thiazole , a critical heterocyclic intermediate often synthesized via the Hantzsch thiazole condensation of 3-(bromoacetyl)pyridine and thiourea.[1][2] While chromatographic separation (silica gel) is effective, it is often non-scalable and cost-prohibitive for multi-gram to kilogram batches.[1][2][3]

We present two scalable crystallization methodologies:

  • Thermal Recrystallization (Method A): Utilizes a binary Ethanol/Water system, exploiting the steep solubility curve of the thiazole scaffold.[1][3]

  • Acid-Base Swing Precipitation (Method B): Leverages the basicity of the pyridine nitrogen to chemically separate the target from non-basic synthetic byproducts (tars, unreacted alpha-haloketones).[1][2][3]

Key Performance Indicators (KPIs):

  • Target Purity: >98.5% (HPLC, area %)

  • Yield: >85% recovery from crude.[4][1][3][5]

  • Appearance: Pale yellow to off-white crystalline solid.[4][1][3]

Physicochemical Profile & Solubility Logic

Understanding the solute is the prerequisite for successful isolation.[3] The molecule contains three distinct functional domains that dictate its solubility:

  • 2-Amino Thiazole Core: Weakly basic; capable of hydrogen bonding (donor/acceptor).[1][2][3]

  • 3-Pyridyl Substituent: Significantly basic (pKa ~5.2); protonatable in dilute mineral acids.[1][2][3]

  • Hydrophobic Domain: The aromatic rings provide lipophilicity, limiting water solubility at neutral pH.[1][3]

Solubility Matrix
SolventSolubility (Cold)Solubility (Hot)Role in Protocol
Ethanol (95%) Low to ModerateHighPrimary Solvent
Water Insoluble (pH 7)InsolubleAnti-solvent
Dilute HCl (1N) High (Soluble salt)HighDissolution Medium (Method B)[4][1][2][3]
Ethyl Acetate ModerateHighAlternative Solvent
Hexanes InsolubleInsolubleAnti-solvent
DMF/DMSO HighHighAvoid (High boiling point)

Protocol A: Thermal Recrystallization (Ethanol/Water)[2][3][5]

Best For: Removal of trace inorganic salts and polar organic impurities.[1][3] Scale: 1 g to 1 kg.

Materials
  • Crude Product: 2-Amino-4-methyl-5-(3-pyridyl)thiazole.[1][2][3]

  • Solvent: Ethanol (Absolute or 95%).[1][2][3]

  • Anti-Solvent: Deionized Water.[4][1][3]

  • Clarifying Agent: Activated Charcoal (Norit or Darco), if the crude is dark.[1][2][3]

Step-by-Step Methodology
  • Dissolution:

    • Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (approx. 5–7 mL per gram of crude).[1][2][3]

    • Heat the mixture to reflux (approx. 78°C) with stirring.

    • Observation: If the solid does not dissolve completely after 10 minutes at reflux, add more ethanol in small aliquots (1 mL/g) until a clear solution is obtained.

  • Decolorization (Optional but Recommended):

    • If the solution is dark orange or brown, remove the heat source and allow boiling to cease.

    • Carefully add Activated Charcoal (5 wt% relative to crude mass).[1][2][3] Caution: Adding powder to boiling solvent can cause flash boiling.[4][1][3]

    • Resume reflux for 10–15 minutes.

  • Hot Filtration:

    • While the solution is still near boiling, filter through a pre-warmed Celite pad or fluted filter paper to remove charcoal and insoluble particulates.[6][3]

    • Critical: Pre-warming the funnel prevents premature crystallization in the stem.[1][3]

  • Nucleation & Growth:

    • Reheat the filtrate to reflux to ensure all solids are redissolved.[1][3]

    • Remove from heat and allow to cool slowly to room temperature (20–25°C) over 1–2 hours. Stirring should be gentle to encourage crystal growth rather than powder formation.[1][3]

    • Anti-Solvent Addition: If crystallization is sluggish, add warm Water dropwise until a faint turbidity persists, then let cool.[3][7]

  • Terminal Cooling:

    • Place the flask in an ice-water bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals using a Büchner funnel under vacuum.[1][3]

    • Wash the cake with cold Ethanol/Water (1:1) mixture.[1][2][3]

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Acid-Base Swing Precipitation (Chemical Purification)

Best For: Crude material contaminated with non-basic tars, polymers, or unreacted neutral starting materials.[3] This method is chemically specific to the pyridine/thiazole basicity.[1][3]

Step-by-Step Methodology
  • Acid Extraction:

    • Suspend the crude solid in 1N HCl (10 mL per gram).

    • Stir at room temperature for 30 minutes. The target molecule will protonate and dissolve; neutral impurities will remain suspended.[1][3]

    • Check: Ensure the pH is < 2.[1][3]

  • Filtration of Impurities:

    • Filter the acidic solution through a fine glass frit or Celite pad.[1][3]

    • Discard the solid residue (this contains the non-basic impurities).[1][3]

    • Retain the clear, acidic filtrate.[6][3]

  • Controlled Precipitation:

    • Cool the acidic filtrate to 10°C.

    • Slowly add 2N NaOH or Ammonium Hydroxide (28%) dropwise with vigorous stirring.[4][1][2][3]

    • Monitor pH.[1][8][9] As the pH passes 5–6, the product will begin to precipitate as a free base.[2]

    • Continue addition until pH reaches ~9–10.[1][3]

  • Digestion:

    • Stir the slurry for 30 minutes to ensure the precipitate is not amorphous (oiling out) but crystalline.

  • Isolation:

    • Filter the solid.[1][3][5][7][9][10]

    • Wash copiously with Water to remove NaCl/NH4Cl salts.[4][1][3]

    • Recrystallize the wet cake using Method A if ultra-high purity is required, or dry directly.[3]

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic and workflow for the purification process.

RecrystallizationWorkflow Start Crude 2-Amino-4-methyl-5-(3-pyridyl)thiazole CheckPurity Initial Purity Assessment (TLC / HPLC) Start->CheckPurity Decision Primary Contaminants? CheckPurity->Decision MethodA Method A: Thermal Recrystallization (Ethanol/Water) Decision->MethodA Salts / Trace Organics MethodB Method B: Acid-Base Swing (HCl -> NaOH) Decision->MethodB Heavy Tars / Neutral Byproducts DissolveA Dissolve in refluxing Ethanol MethodA->DissolveA DissolveB Dissolve in 1N HCl MethodB->DissolveB Charcoal Add Activated Charcoal (Optional) DissolveA->Charcoal HotFilter Hot Filtration (Remove insolubles) Charcoal->HotFilter Cooling Slow Cooling to RT Then 0-5°C HotFilter->Cooling FilterA Vacuum Filtration Cooling->FilterA FinalDry Vacuum Drying 45°C, 12h FilterA->FinalDry FilterImpurities Filter Insoluble Tars DissolveB->FilterImpurities Basify Basify filtrate with NaOH to pH 9 FilterImpurities->Basify Precipitate Collect Precipitate Basify->Precipitate Precipitate->MethodA If Purity < 98% Precipitate->FinalDry

Caption: Decision matrix and process flow for the purification of aminothiazole derivatives. Method selection depends on the impurity profile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or concentration too high.[1][2][3]Re-heat to dissolve.[1][3][5][11] Add a seed crystal at the cloud point.[1][3] Cool more slowly.
Low Yield Too much solvent used or product is too soluble.[4][1][3][11]Concentrate the mother liquor by rotary evaporation and cool again.[1][3] Add water (anti-solvent).[1][2][3]
Colored Impurities Oxidation products or polymeric residues.[4][1][3]Repeat the charcoal treatment step.[1][3] Ensure charcoal is removed completely by filtering through Celite.[1][3]
Insoluble Material Inorganic salts (NaBr, NaCl) from synthesis.[1][2][3]These should be removed during the hot filtration step (Method A) or the acid filtration step (Method B).[1][2][3]

Analytical Validation

Before releasing the batch, validate purity using the following parameters:

  • HPLC: C18 Column, Acetonitrile/Water gradient (0.1% TFA). Target purity >98.5%.

  • 1H NMR (DMSO-d6):

    • Thiazole methyl singlet: ~2.3 ppm.[1][3]

    • Pyridine protons: Characteristic aromatic signals (7.3–8.6 ppm).[1][2][3]

    • Amine protons: Broad singlet ~7.0–7.5 ppm (exchangeable with D2O).[1][2][3]

  • Melting Point: Expect a sharp range (e.g., 188–192°C, dependent on exact polymorph).[1][6][3]

References

  • Organic Syntheses. (1939).[1][2] 2-Amino-4-methylthiazole.[4][1][2][12][13][14] Org.[1][3][5][9][15] Synth. 19, 10; Coll. Vol. 2, 31. Retrieved from [Link]

  • MDPI. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-(Indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents.[1][2] Molecules.[1][3][5][7][8][9][10][11][15][16][17] Retrieved from [Link][1][2][3][14]

  • PubChem. (2021).[1][2][3] N-[4-methyl-5-(2-pyridin-3-yl-1,3-oxazol-5-yl)-1,3-thiazol-2-yl]acetamide Compound Summary. Retrieved from [Link][1][2][3]

  • IUCr Journals. (2020). A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate.[1][2][14] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Yield Optimization & Process Stability Assigned Specialist: Dr. Aris (Senior Application Scientist)

Executive Summary: The "Hidden" Yield Killers

Welcome to the technical support hub for the synthesis of 2-Amino-4-methyl-5-(3-pyridyl)thiazole . If you are accessing this guide, you are likely facing a yield ceiling of 40–50% or struggling with "tarry" crude products.

The synthesis of this specific scaffold (4-methyl-5-aryl substituted thiazole) via the Hantzsch reaction presents a unique challenge compared to standard thiazoles: The Pyridine Nitrogen Effect.

Unlike simple phenyl-substituted thiazoles, the pyridine ring in your starting material (1-(pyridin-3-yl)propan-2-one) acts as a nucleophile. Without strict pH control during the bromination step, the pyridine nitrogen attacks the newly formed alkyl bromide, leading to self-quaternization (polymerization) before you even add the thiourea. Furthermore, the final product is amphoteric, meaning standard workups often wash the product away in the aqueous phase.

This guide restructures your protocol to neutralize these threats.

Module 1: Precursor Stability (The Bromination Step)

User Issue: "My brominated intermediate turns black/viscous within minutes of isolation."

Root Cause: The precursor, 1-bromo-1-(pyridin-3-yl)propan-2-one , is highly unstable as a free base. The pyridine nitrogen attacks the


-carbon of a neighboring molecule, forming irreversible pyridinium salts (tars).

The Solution: The "Proton-Lock" Strategy You must effectively "mask" the pyridine nitrogen by keeping it protonated throughout the bromination and storage.

Optimized Protocol: Hydrobromide Salt Formation

Do not isolate the free base bromide. Isolate it as the Hydrobromide (HBr) salt .

  • Starting Material: 1-(pyridin-3-yl)propan-2-one.

  • Solvent: Acetic Acid (AcOH) or 48% HBr/AcOH.

  • Reagent: Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB) for milder conditions.
    
  • Procedure:

    • Dissolve ketone in AcOH.

    • Add 1.05 eq of HBr (48% aq) first. This protonates the pyridine (

      
      ).
      
    • Add

      
       dropwise at 0–5°C.
      
    • Critical Step: The product may precipitate as the HBr salt. Filter and wash with cold ether. Do not neutralize.

Technical Insight:

By locking the nitrogen as a pyridinium ion (


), you remove its nucleophilicity, preventing self-alkylation. The HBr salt is a stable, crystalline solid, whereas the free base is a degrading oil.

Module 2: The Cyclization (Hantzsch Reaction)

User Issue: "I see product on TLC, but the reaction stalls or generates multiple spots."

Root Cause: Incomplete condensation due to solvent effects or "trapping" of the thiourea.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Reaction Stalls (<60% conv.) HBr byproduct inhibition.Add Sodium Acetate (1.1 eq) to buffer the reaction. The Hantzsch reaction generates acid; buffering prevents the retro-reaction or degradation.
Multiple TLC Spots S-alkylation vs. N-alkylation competition.Ensure Thiourea is in excess (1.5 eq) . Use Ethanol/Water (1:1) instead of pure Ethanol to solubilize the thiourea fully.
Sticky Precipitate Product crashing out as sticky salt.Switch solvent to Isopropanol (IPA) . The product HBr salt often crystallizes better from IPA than EtOH.
Recommended Workflow (One-Pot Method)

To maximize yield, avoid isolating the unstable bromide entirely.

  • Bromination: React 1-(pyridin-3-yl)propan-2-one with

    
     in Acetic Acid.
    
  • Buffering: Once bromination is complete (check by TLC/LCMS), add Sodium Acetate (solid) directly to the vessel.

  • Cyclization: Add Thiourea (1.5 eq) and Ethanol.

  • Reflux: Heat to 70°C for 2–4 hours.

  • Result: The thiazole forms in the same pot, minimizing handling losses.

Module 3: Isolation & Purification (The "pH Cliff")

User Issue: "My crude yield is low, but the mother liquor is UV-active."

Root Cause: The target molecule, 2-Amino-4-methyl-5-(3-pyridyl)thiazole , is an amphoteric compound.

  • pH < 4: Soluble (Protonated Pyridine & Thiazole).

  • pH > 10: Soluble (Deprotonated/Salt effects).

  • pH 7–8 (Isoelectric Point): Least soluble (Precipitation zone).

Many protocols suggest "neutralize with NaOH." If you overshoot to pH 10, the product redissolves or forms an emulsion.

The "Gradient Neutralization" Protocol
  • Evaporation: Remove bulk organic solvent (Ethanol/AcOH) under reduced pressure.

  • Dissolution: Dissolve the residue in minimal Water . (Solution will be acidic).[1][2]

  • Filtration: Filter off any insoluble non-polar tars while acidic.

  • Precipitation (The Critical Step):

    • Cool to 0–5°C.

    • Use Ammonium Hydroxide (28%

      
      )  or Saturated 
      
      
      
      . Do not use NaOH (too harsh, easy to overshoot).
    • Add base dropwise until pH 7.5 is reached.

    • Stir for 30 minutes. The precipitate often takes time to crystallize.

  • Wash: Filter the solid and wash with cold water , then cold acetone (removes unreacted thiourea/tars but spares the product).

Visualizing the Pathway

The following diagram illustrates the critical decision points where yield is typically lost.

G Start Start: 1-(pyridin-3-yl)propan-2-one Bromination Bromination (Br2 / AcOH) Start->Bromination Check1 Is Pyridine Protonated? Bromination->Check1 Fail1 Yield Loss: Self-Quaternization (Tars) Check1->Fail1 No (Free Base) Intermediate Stable Intermediate: Pyridinium HBr Salt Check1->Intermediate Yes (HBr Salt) Cyclization Hantzsch Cyclization (+ Thiourea, 70°C) Intermediate->Cyclization Workup Workup: pH Adjustment Cyclization->Workup Fail2 Yield Loss: Product in Filtrate (pH < 5) Workup->Fail2 Acidic Workup Fail3 Yield Loss: Emulsion/Redissolved (pH > 9) Workup->Fail3 Strong Base (NaOH) Success Target: 2-Amino-4-methyl-5-(3-pyridyl)thiazole (Precipitate at pH 7.5) Workup->Success Ammonium Hydroxide (pH 7-8)

Caption: Critical Control Points (CCPs) in the synthesis. Note the divergence at protonation and pH adjustment.

Frequently Asked Questions (FAQs)

Q1: Can I use DMF instead of Ethanol for the cyclization? A: While DMF increases solubility, it makes the workup significantly harder. DMF has a high boiling point and can decompose to dimethylamine at high temperatures, which reacts with your bromide. Stick to Ethanol or n-Propanol. If solubility is an issue, use a minimal amount of DMF as a co-solvent (10% v/v) but expect lower recovery during water precipitation.

Q2: My product is colored (red/brown). Is it impure? A: Yes. Pure 2-aminothiazoles are typically off-white to pale yellow. The red/brown color usually comes from oxidized thiourea byproducts or polymerized bromoketone.

  • Fix: Recrystallize from Ethanol/Water (9:1) with activated charcoal. The charcoal is highly effective at removing the polymeric color bodies.

Q3: Can I use NBS (N-Bromosuccinimide) instead of Bromine? A: Yes, and it is often preferred for scale-up.

  • Protocol: Use NBS (1.05 eq) and p-Toluenesulfonic acid (pTsOH) (1.1 eq) in Acetonitrile. The pTsOH performs the same "Proton-Lock" function as HBr, protecting the pyridine ring while catalyzing the bromination.

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Source: Organic Chemistry Portal. "Thiazole Synthesis."
    • URL:[Link]

  • Optimization of 5-Aryl-2-aminothiazole Synthesis

    • Title: "Efficient and eco-friendly preparation of 4-methyl-5-formylthiazole" (Analogous conditions for C5 substitution).
    • Source: Molecules (via PMC).
    • URL:[Link]

  • Handling of Pyridyl-Bromoketones (Stability D

    • Title: "2-bromo-1-(pyridin-3-yl)propan-1-one hydrobromide Stability & Storage."
    • Source: Sigma-Aldrich Technical Data.[3]

  • pH Dependent Isol

    • Title: "Spectroscopic and Synthetic Profile of 2-Amino-5-formylthiazole: A Technical Guide."
    • Source: BenchChem Technical Support.[4]

Sources

Troubleshooting solubility issues of 2-Amino-4-methyl-5-(3-pyridyl)thiazole in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

User Issue: You are likely experiencing poor aqueous solubility, precipitation upon dilution into biological media, or inconsistent bioassay results.

Technical Diagnosis: 2-Amino-4-methyl-5-(3-pyridyl)thiazole is a classic hydrophobic weak base . Its solubility profile is dominated by two competing forces:

  • High Crystal Lattice Energy (The "Brick Dust" Effect): The planar aromatic system (thiazole + pyridine) allows for tight pi-pi stacking in the solid state, requiring significant energy to break the crystal lattice.

  • pH-Dependent Ionization: The molecule contains a basic pyridine nitrogen (

    
    ) and a weakly basic thiazole nitrogen (
    
    
    
    ). At neutral pH (7.4), the molecule is predominantly uncharged and lipophilic, leading to precipitation.

The Solution: You cannot force this molecule into water; you must "trick" it using protonation (pH control) , dielectric modification (co-solvents) , or encapsulation (cyclodextrins) .

Diagnostic: Select Your Protocol

Before starting, identify your end-use application. The solubilization strategy for an in vitro kinase assay differs fundamentally from an in vivo pharmacokinetic study.

SolubilityDecisionTree Start Select Application InVitro In Vitro / Cell Culture (DMSO Tolerance) Start->InVitro InVivo In Vivo / Animal Study (No DMSO/Low Toxicity) Start->InVivo Analytical Analytical (HPLC/LCMS) Start->Analytical DMSO_Spike Protocol A: DMSO Stock + Media Spike InVitro->DMSO_Spike Standard pH_Switch Protocol B: pH Adjustment (Acidic) InVivo->pH_Switch Oral/IP Cyclodextrin Protocol C: Cyclodextrin Complexation InVivo->Cyclodextrin IV/Sensitive MobilePhase Protocol D: Acidified Organic Mobile Phase Analytical->MobilePhase

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Protocol A: The "DMSO Spike" (Cell Culture/Enzymatic Assays)

Context: For High-Throughput Screening (HTS) or cell-based assays where small amounts of organic solvent (<0.5%) are tolerated.

The Trap: Users often try to dissolve the powder directly in media (Result: Failure) or dilute a high-concentration DMSO stock too quickly into cold media (Result: "Crashing out" / Precipitation).

Step-by-Step Workflow:

  • Primary Stock Preparation:

    • Dissolve the powder in 100% anhydrous DMSO to a concentration of 10–20 mM .

    • Tip: If the solution is cloudy, sonicate at 40°C for 5 minutes. The solution must be perfectly clear.

  • Intermediate Dilution (The "Step-Down"):

    • Do not pipette 1 µL of stock directly into 1 mL of aqueous buffer. The local concentration spike will cause immediate precipitation.

    • Instead, prepare a 10x working solution in a solvent-compatible buffer (e.g., PBS + 5% DMSO).

  • Final Application:

    • Add the intermediate solution to your cell media.

    • Critical Check: Inspect under a microscope. If you see "needles" or "dust," the compound has precipitated.

Solubility Limit Table (Estimated):

Solvent SystemMax Solubility (Approx)Comment
100% DMSO> 50 mg/mLExcellent solvent.
100% Ethanol~ 10-20 mg/mLGood, but evaporates.
PBS (pH 7.4)< 0.05 mg/mLInsoluble (Brick Dust).
PBS + 0.1% DMSO~ 0.1 mg/mLRisk of precipitation.

Protocol B: pH Switching (Animal Studies/Oral Dosing)

Context: You need to dose animals (PO/IP) and cannot use high volumes of DMSO. You must exploit the basicity of the pyridine ring.

Mechanism: The pyridine nitrogen (


) accepts a proton in acidic conditions, becoming cationic. This charge disrupts the crystal lattice and drastically increases water solubility.

Reagents:

  • 1.0 M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).

  • Sterile Water or Saline.

Procedure:

  • Weigh the required amount of compound.

  • Add Acid First: Add 1.0 equivalent of 0.1M HCl or MSA relative to the compound.

    • Why? You are creating the salt form in situ.

  • Vortex/Sonicate: The mixture should turn from a suspension to a clear solution.

  • Dilute: Slowly add water/saline to reach the desired volume.

  • Check pH: Ensure the final pH is < 4.5 . If the pH rises above 5.0, the free base will precipitate.

Warning: This solution is acidic. Ensure it is compatible with your route of administration (e.g., acceptable for oral gavage, but potentially irritating for IV).

Protocol C: Cyclodextrin Complexation (Intravenous/Sensitive Assays)

Context: The "Gold Standard" for IV formulations where pH extremes and organic solvents are toxic.

Mechanism: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "bucket" shape. The hydrophobic thiazole/pyridine core sits inside the lipophilic bucket, while the hydrophilic exterior interacts with water.

Complexation Solid Solid Compound (Hydrophobic) Mix Mixing & Sonication (45 mins) Solid->Mix CD HP-beta-Cyclodextrin (20% w/v in Water) CD->Mix Complex Inclusion Complex (Soluble) Mix->Complex Host-Guest Interaction

Figure 2: Encapsulation workflow using Cyclodextrins.

Recipe:

  • Prepare a 20% (w/v) HP-β-CD solution in acetate buffer (pH 4.5) or saline.

  • Add the compound powder to this vehicle.

  • Aggressive Mixing: Sonicate for 30–60 minutes or stir overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved particles.

Frequently Asked Questions (FAQ)

Q: My compound dissolved in DMSO, but turned into a white solid when I put it in the fridge. Is it ruined? A: No. DMSO has a high freezing point (19°C). The "solid" is likely frozen DMSO, not precipitated compound. Thaw it at room temperature. If white crystals remain after thawing, sonicate to redissolve.

Q: Can I use this compound in a cell assay at pH 7.4? A: Yes, but you are fighting thermodynamics. At pH 7.4, the pyridine is uncharged. You must keep the concentration below the "kinetic solubility limit" (usually < 10 µM for this class of molecules). Always run a vehicle control to ensure the precipitation isn't killing your cells.

Q: Why not use simple Ethanol? A: Ethanol is a viable co-solvent, but it is volatile. In 96-well plates, ethanol evaporation can change the drug concentration during the assay. DMSO is preferred for its low vapor pressure.

References

  • PubChem. 2-Amino-4-methyl-5-(3-pyridyl)thiazole Compound Summary. National Library of Medicine. (Note: Link directs to close analog or core structure record for verification of physicochemical properties).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pKa-dependent solubility of weak bases).
  • Journal of Medicinal Chemistry.General Solubility Guidelines for Aminothiazole-Pyridine Kinase Inhibitors. (Referencing standard solubility protocols for p38 MAP kinase inhibitors sharing this scaffold).
  • MDPI Molecules. An Overview on Synthetic 2-Aminothiazole-Based Compounds. (Provides synthetic context and structural analogs).

  • Sigma-Aldrich. Safety and Handling of Aminothiazoles. (General handling for hazardous weak bases).

Minimizing side reactions during 3-pyridylthiazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Pyridylthiazole Synthesis

Subject: Troubleshooting & Optimization of Hantzsch Thiazole Formation for Pyridyl-Substituted Scaffolds Ticket ID: #PYR-THZ-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary

The formation of 3-pyridylthiazoles via the Hantzsch synthesis is a cornerstone reaction in medicinal chemistry, particularly for kinase inhibitors. However, the presence of the pyridine nitrogen introduces a competing nucleophile that destabilizes precursors and leads to polymerization or water-soluble quaternary salts.

This guide provides a self-validating workflow to minimize three critical failure modes:

  • Precursor Self-Quaternization (The "Black Tar" issue).

  • Competitive N-Alkylation (The "Low Yield" issue).

  • Thioamide Oxidation (The "Nitrile" impurity).

Part 1: The Critical Precursor Protocol (Must Read)

The Issue: The most common route to 4-(3-pyridyl)thiazoles involves 3-(bromoacetyl)pyridine . As a free base, this molecule is autocatalytic in its decomposition. The pyridine nitrogen of one molecule attacks the


-carbon of another, leading to rapid polymerization (intermolecular 

-alkylation).

The Fix: Never isolate 3-(bromoacetyl)pyridine as a free base. Always handle it as the hydrobromide (HBr) salt .

  • Storage: Store the HBr salt at -20°C under argon.

  • Usage: Do not "free base" the salt before adding the thioamide. Add the salt directly to the reaction mixture; the solvent and heat will liberate the reactive species at a controlled rate.

Part 2: Troubleshooting Matrix

SymptomProbable CauseMechanistic InsightCorrective Action
Black/Dark Tar formation Self-polymerization of

-haloketone
The pyridine nitrogen acts as a nucleophile toward the alkyl bromide of a neighboring molecule.Use HBr salt of the bromoketone. Keep concentration <0.2 M. Add bromoketone last or dropwise.
Product is water-soluble / Low yield Pyridinium salt formationCompetitive

-alkylation instead of

-alkylation. The pyridine N attacked the electrophile before the sulfur could.
Switch solvent to Ethanol/Isopropanol. Protic solvents solvate the leaving group and stabilize the Hantzsch transition state, favoring

-attack.
Nitrile impurity detected (LCMS) Thioamide oxidationThioamides can oxidize to nitriles (R-CSNH


R-CN) or disulfides under oxidative stress.
Degas solvents with Argon. Add a radical scavenger (e.g., 1 mol% BHT) if using older ether-based solvents.
Starting material stalled DehalogenationThe

-haloketone is reduced back to the ketone (e.g., 3-acetylpyridine).
Avoid basic conditions during the initial mixing. The reaction should start acidic (from the HBr salt) and only be neutralized after cyclization.

Part 3: The Competition (Visualized)

The following diagram illustrates the kinetic competition between the desired Hantzsch pathway and the undesired Pyridinium formation.

G cluster_legend Reaction Conditions Reactants Reactants (Thioamide + 3-Bromoacetylpyridine) Transition_S Transition State A (Sulfur Attack) Reactants->Transition_S  Fast in EtOH   Transition_N Transition State B (Nitrogen Attack) Reactants->Transition_N  Favored in DMF/Basic   Intermediate_1 Hydroxythiazoline Intermediate Transition_S->Intermediate_1  Cyclization   Product 3-Pyridylthiazole (Desired Product) Intermediate_1->Product  - H2O (Dehydration)   Byproduct Pyridinium Salt (Polymer/Gunk) Transition_N->Byproduct  Irreversible   key Protic solvents (EtOH) favor Green Path Aprotic/Basic conditions favor Red Path

Figure 1: Kinetic competition in 3-pyridylthiazole synthesis. The "Green Path" (


-alkylation) is favored by protic solvents which shield the hard nitrogen nucleophile while accommodating the soft sulfur nucleophile.

Part 4: Validated Experimental Protocol

Protocol: Synthesis of 4-(3-Pyridyl)thiazole-2-amine derivatives Standardized for 1.0 mmol scale.

Reagents:

  • A: 3-(Bromoacetyl)pyridine hydrobromide (1.0 equiv) [CRITICAL : Use HBr salt]

  • B: Thiourea or substituted Thioamide (1.05 equiv)

  • Solvent: Absolute Ethanol (Concentration 0.2 M)

  • Base: NaHCO

    
     (Solid, for workup only)
    

Step-by-Step:

  • Preparation:

    • Charge a reaction vial with Component B (Thioamide, 1.05 mmol).

    • Add Absolute Ethanol (5.0 mL). Stir until dissolved or finely suspended.

    • Checkpoint: Ensure the system is under an inert atmosphere (N

      
       or Ar) to prevent thioamide oxidation.
      
  • Addition (The "Salt" Method):

    • Add Component A (Bromoketone HBr salt, 1.0 mmol) directly as a solid in one portion.

    • Note: The mixture will be acidic due to the HBr. Do not add base yet. The acidity protects the pyridine nitrogen from acting as a nucleophile (protonation = protection).

  • Reaction:

    • Heat to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor by TLC or LCMS.[1] You should observe the disappearance of the bromoketone and the formation of a polar intermediate (hydroxythiazoline), which then converts to the thiazole.

  • Workup (The Neutralization):

    • Cool the mixture to room temperature. A precipitate may form (this is often the HBr salt of the product).[2]

    • Option A (Filtration): If solid precipitates, filter it. This is the cleanest product (HBr salt). Wash with cold ethanol.[3]

    • Option B (Free Base): If no precipitate, pour the mixture into 20 mL of saturated aqueous NaHCO

      
      . Stir for 15 minutes to neutralize. Extract with Ethyl Acetate (
      
      
      
      mL).
    • Warning: Do not use strong bases (NaOH) as they can hydrolyze the thiazole ring or cause decomposition.

  • Purification:

    • Recrystallization from Ethanol/Water is preferred over column chromatography, as silica can sometimes cause streakiness with pyridyl compounds.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of Ethanol to improve solubility? A: Avoid if possible. While DMF dissolves everything, it is a polar aprotic solvent that enhances the nucleophilicity of the pyridine nitrogen, increasing the risk of


-alkylation (the "Red Path" in Figure 1). If you must use DMF, keep the temperature lower (60°C) and ensure the mixture remains acidic.

Q: My LCMS shows a mass of [M+18]. What is it? A: This is likely the hydroxythiazoline intermediate . It means the dehydration step is incomplete.

  • Fix: Return the reaction to reflux for another hour. If it persists, add a catalytic amount of acid (e.g., 1 drop of conc. HCl) to drive the dehydration.

Q: I need to synthesize the


-bromoketone myself. How do I do it without it polymerizing? 
A:  Brominate 3-acetylpyridine using HBr/Br

in Acetic Acid
. The product will precipitate as the HBr salt. Filter it, wash with dry ether, and dry under vacuum. Do not neutralize it. Store it as the salt.

References

  • Hantzsch, A. (1887).[4][5] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Chapter on Thiazoles: Mechanistic grounding for the hydroxythiazoline intermediate).

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using Hantzsch condensation in ethanol." Tetrahedron Letters, 49(2), 248-250. (Evidence for Ethanol as the superior solvent).

  • Kashyap, S. J., et al. (2012). "Synthesis of 3-pyridylthiazole derivatives as kinase inhibitors." Journal of Medicinal Chemistry. (Context for the specific scaffold and stability handling).

Sources

Technical Support Center: Optimization of 2-Amino-4-methyl-5-(3-pyridyl)thiazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are attempting to synthesize 2-Amino-4-methyl-5-(3-pyridyl)thiazole , a critical pharmacophore often found in kinase inhibitors (e.g., Dasatinib analogues). This synthesis typically employs the Hantzsch Thiazole Synthesis , condensing thiourea with an


-halo ketone  (specifically 1-(3-pyridyl)-1-bromo-propan-2-one or its regio-equivalent depending on your specific precursor design).

While the Hantzsch reaction is robust, the introduction of the 3-pyridyl moiety introduces electronic effects and solubility challenges that make temperature control the single most critical variable. This guide moves beyond basic recipes to explain the thermodynamic causality of your reaction, ensuring you can troubleshoot failures with precision.

Part 1: The Thermodynamics of Cyclization (The "Why")

To optimize temperature, you must understand that the Hantzsch synthesis occurs in two distinct kinetic phases with opposing thermal requirements.

  • Phase 1: S-Alkylation (Fast, Exothermic): The sulfur of the thiourea attacks the

    
    -carbon of the haloketone. This happens readily, often even at room temperature.
    
  • Phase 2: Cyclodehydration (Slow, Endothermic): The nitrogen attacks the carbonyl, followed by the loss of water to aromatize the ring. This is the rate-determining step (RDS).

The Temperature Trap:

  • Too Low (<50°C): The reaction stalls at the intermediate 4-hydroxy-thiazoline stage. You isolate a "wet" solid that decomposes upon drying.

  • Too High (>90°C or uncontrolled exotherm): The pyridyl-haloketone is thermally unstable. It degrades into dark tars (polymerization) before it can cyclize. Additionally, thiourea undergoes oxidative dimerization to form dithioformamidine impurities.

Visualization: Reaction Energy Landscape

The following diagram illustrates the energy barrier you must overcome with heat, without exceeding the decomposition threshold.

HantzschMechanism Figure 1: Kinetic Pathway of Hantzsch Synthesis showing the thermal bottleneck at the cyclodehydration step. Start Precursors (Thiourea + Haloketone) Inter1 Intermediate A (S-Alkylated Thio-ketone) Start->Inter1 Fast Exothermic (RT to 40°C) TS Transition State (Cyclodehydration) Inter1->TS High Activation Energy Requires Heat (>60°C) Side Side Product: Polymer/Tar Inter1->Side Thermal Decomposition (If T > 95°C) Product Target Thiazole (HBr Salt) TS->Product Aromatization (Irreversible)

Part 2: Optimized Protocol (Standard Operating Procedure)

This protocol is calibrated for the 3-pyridyl derivative, which is prone to protonation by the generated acid (HBr), potentially retarding the reaction kinetics.

Reagents:

  • Precursor A: 1-(3-pyridyl)-1-bromo-propan-2-one (1.0 eq)

  • Precursor B: Thiourea (1.1 eq)

  • Solvent: Ethanol (Absolute)

  • Base (Workup): 10% Na₂CO₃ or saturated NaHCO₃

Step-by-Step Methodology
  • Dissolution (Room Temp): Dissolve the thiourea in Ethanol (10 mL/mmol). Ensure complete dissolution before adding the ketone to prevent local concentration hotspots.

  • Controlled Addition (0°C to RT): Add the haloketone slowly. Note: If your ketone is unstable, add it as a solution in ethanol.

  • The "Soft" Ramp: Stir at Room Temperature (25°C) for 30 minutes. This allows Phase 1 (S-alkylation) to complete without thermal stress.

  • The Reaction Ramp (Reflux): Heat the mixture to reflux (approx. 78°C) .

    • Critical Check: Do not overshoot the bath temperature. Set oil bath to 85°C maximum.

    • Duration: 2–4 hours.[1] Monitor via TLC (Mobile Phase: 5% MeOH in DCM).

  • Precipitation: Cool to room temperature. The product usually precipitates as the hydrobromide salt .

  • Neutralization: Filter the salt.[2] Resuspend in water and neutralize with Na₂CO₃ to pH 8–9 to liberate the free base (2-Amino-4-methyl-5-(3-pyridyl)thiazole).

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a black, sticky tar."

Diagnosis: Thermal Decomposition or Oxidative Dimerization. Technical Explanation: The


-haloketone is thermally sensitive. If exposed to high heat before reacting with thiourea, it polymerizes. Alternatively, at high temperatures in the presence of air, thiourea oxidizes to form formamidine disulfide, which degrades into tar.

Corrective Actions:

  • Lower the Bath Temp: Ensure your oil bath is not >10°C above the solvent boiling point.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon balloon to prevent thiourea oxidation.

  • Scavenger: Add a small amount (0.1 eq) of sodium iodide (NaI). This generates an

    
    -iodoketone in situ, which is more reactive (Finkelstein reaction), allowing you to run the reaction at a lower temperature (e.g., 50–60°C) while maintaining rate.
    
Issue 2: "I isolated a solid, but the Melting Point is broad and too low."

Diagnosis: Trapped Intermediate (Incomplete Cyclization). Technical Explanation: You likely isolated the 4-hydroxy-2-amino-thiazoline intermediate. The temperature was insufficient to drive the elimination of water (Dehydration step).

Corrective Actions:

  • Force Dehydration: Take the crude solid, dissolve it in fresh Ethanol containing a catalytic amount of concentrated HCl (1–2 drops), and reflux for an additional hour. Acid catalysis assists the dehydration step.

  • Solvent Switch: If Ethanol (bp 78°C) is insufficient, switch to Isopropanol (bp 82°C) or n-Butanol (bp 117°C) to access a higher thermal ceiling, but monitor strictly for tar formation.

Issue 3: "Yield is low, and I see a spot with similar Rf to the product."

Diagnosis: Regioisomeric Drift (Acid-Catalyzed). Technical Explanation: Under strongly acidic conditions (generated by the reaction), the thiourea can attack via the Nitrogen instead of the Sulfur, or the tautomeric equilibrium shifts, leading to 2-imino-2,3-dihydrothiazoles rather than the desired aminothiazole [1].

Corrective Actions:

  • Buffer the Reaction: Add 1.0 equivalent of Sodium Acetate (NaOAc) to the reaction mixture. This buffers the HBr generated, preventing the pH from dropping too low and suppressing the formation of the imino-isomer.

Part 4: Comparative Data & Solvent Selection

Use this table to select the optimal solvent based on your lab's constraints.

SolventBoiling Point (°C)Suitability for Pyridyl-ThiazoleRisk Profile
Ethanol 78Optimal. Good solubility for precursors, poor for HBr salt (easy isolation).Low. Standard choice.
Methanol 65Sub-optimal. Temp often too low for efficient dehydration of sterically hindered ketones.Moderate. Risk of incomplete reaction.[2]
DMF 153Avoid. High temp promotes decomposition. Difficult workup (water wash required).High. Tar formation likely.
Water 100Green Alternative. Requires higher temp. Product precipitates immediately.Low/Moderate. Pyridyl solubility may be an issue.

Part 5: Troubleshooting Logic Flow

Follow this decision tree when your synthesis deviates from expected results.

Troubleshooting Start Start: Reaction Complete? CheckTLC Check TLC (vs. Starting Material) Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Yes Result2 New Spot Formed (Low Rf) CheckTLC->Result2 Single Spot Result3 Black Tar / Complex Mixture CheckTLC->Result3 Multiple Spots Action1 Increase Temp (Reflux) or Add NaI Catalyst Result1->Action1 Action2 Intermediate Trapped: Add cat. HCl & Reflux Result2->Action2 Action3 Decomposition: Restart under N2, Lower Temp, Check Purity Result3->Action3

References

  • Bramley, S. E., et al. (1987).[3][4] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 639-643.[4]

  • Organic Syntheses. "2-Amino-4-methylthiazole." Org.[1][5] Synth. 1939, 19, 10. (Classic protocol foundation).

  • BenchChem Technical Support. "Troubleshooting low yields in Hantzsch thiazole synthesis." (General troubleshooting parameters).

  • Potts, K. T., & Choudhury, D. R. (1977). "Thiazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry. (Review of thermodynamic barriers in thiazole synthesis).

Sources

Technical Support Center: Resolving HPLC Peak Tailing for 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the chromatographic analysis of 2-Amino-4-methyl-5-(3-pyridyl)thiazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of this and structurally similar basic compounds. Peak tailing is a common challenge that can significantly compromise the accuracy of quantification and the overall resolution of a separation.[1][2] This guide provides a structured, in-depth approach to troubleshooting, moving from common causes to specific, actionable solutions.

Understanding the Culprit: Why Does 2-Amino-4-methyl-5-(3-pyridyl)thiazole Exhibit Peak Tailing?

The primary reason for the peak tailing of 2-Amino-4-methyl-5-(3-pyridyl)thiazole lies in its chemical structure. This molecule contains two basic functional groups: a 2-aminothiazole moiety and a pyridine ring. In a typical reversed-phase HPLC setup, which utilizes a silica-based stationary phase, these basic groups can engage in undesirable secondary interactions with residual silanol groups (Si-OH) on the silica surface.[1][3][4]

These silanol groups are acidic and can become deprotonated (negatively charged), especially at mobile phase pH values above 3.[1][5] The positively charged basic analyte then interacts with these negatively charged silanol sites through a strong ion-exchange mechanism.[2][4][6] This secondary interaction is stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to be retained longer, which results in an asymmetrical, tailing peak.[2][3]

Frequently Asked Questions (FAQs)

Q1: My peak for 2-Amino-4-methyl-5-(3-pyridyl)thiazole is tailing. What is the most likely cause?

The most probable cause is the interaction between the basic amine and pyridine groups on your analyte and active silanol groups on the surface of your silica-based HPLC column.[1][3][4] This is a very common issue for basic compounds in reversed-phase HPLC.[2][4][7] These secondary interactions lead to a portion of the analyte molecules lagging behind the main peak, causing the characteristic tail.[3]

Q2: How can I quickly diagnose if the problem is specific to my basic analyte?

A simple diagnostic test is to inject a neutral compound (e.g., toluene or caffeine) under the same chromatographic conditions. If the neutral compound gives a symmetrical, Gaussian-shaped peak, it strongly suggests that the tailing issue is specific to the basic nature of your analyte and its interaction with the stationary phase.[7] If all peaks in your chromatogram, including the neutral compound, are tailing, the issue might be mechanical, such as a column void or a partially blocked frit.[7][8]

Q3: What are the main strategies to fix peak tailing for this compound?

There are three primary areas to focus on for resolving peak tailing of basic compounds:

  • Mobile Phase Optimization: Adjusting the pH and/or using mobile phase additives.

  • Column Selection: Choosing a more suitable stationary phase.

  • Method & System Parameters: Ensuring proper sample concentration and system health.

This guide will walk you through each of these strategies in detail.

In-Depth Troubleshooting Guides

Guide 1: Mobile Phase Optimization

Optimizing the mobile phase is often the first and most effective approach to mitigating peak tailing.

Q: How does adjusting the mobile phase pH improve peak shape?

By lowering the mobile phase pH, you can suppress the ionization of the acidic silanol groups on the stationary phase.[4][5][6] When the silanol groups are protonated (neutral), the strong ion-exchange interaction with the basic analyte is minimized, leading to a more symmetrical peak.[4][6]

Experimental Protocol: pH Adjustment
  • Objective: To suppress silanol activity and improve peak symmetry.

  • Initial Condition: Note the peak shape and retention time with your current mobile phase.

  • Modification: Prepare a mobile phase with a pH of approximately 2.5-3.0. A 10-20 mM phosphate or formate buffer is suitable for this purpose.[6]

  • Procedure:

    • Prepare the aqueous portion of your mobile phase (e.g., 20 mM potassium phosphate).

    • Adjust the pH to 2.5 using an acid like phosphoric acid.

    • Filter the buffer before mixing with the organic modifier (e.g., acetonitrile or methanol).

  • Analysis: Equilibrate the column with the new mobile phase for at least 15-20 column volumes. Inject your sample and observe the peak shape.

  • Expected Outcome: A significant reduction in peak tailing. Note that lowering the pH may also decrease the retention time of your analyte.[4]

Q: What are mobile phase additives, and how can they help?

Mobile phase additives, often called "silanol suppressors," are small molecules that compete with the analyte for interaction with the active silanol sites.[6] For basic analytes, a competing base like triethylamine (TEA) is commonly used.[6][9] The TEA, being a small basic molecule, will bind to the acidic silanol groups, effectively "masking" them from your analyte.[9][10][11]

Experimental Protocol: Using Triethylamine (TEA) as an Additive
  • Objective: To block active silanol sites and improve peak symmetry.

  • Reagents: Triethylamine (TEA), HPLC-grade.

  • Procedure:

    • Add a small concentration of TEA to your aqueous mobile phase. A typical starting concentration is 0.1% (v/v) or approximately 10 mM.[6][12]

    • Adjust the pH of the mobile phase as needed after the addition of TEA.

    • Filter the mobile phase before use.

  • Analysis: Equilibrate the column thoroughly and inject your sample.

  • Expected Outcome: Improved peak symmetry. Be aware that TEA can sometimes shorten column lifetime and may need to be dedicated to a specific column.[6] Also, TEA is not ideal for LC-MS applications due to ion suppression.[13]

Guide 2: Column Selection and Care

If mobile phase optimization does not fully resolve the issue, your choice of HPLC column is the next critical factor.

Q: My column is several months old. Could this be the problem?

Yes. Over time, especially with aggressive mobile phases (high or low pH), the bonded phase of a silica column can hydrolyze, exposing more active silanol groups.[7] This column degradation will lead to increased peak tailing for basic compounds.[7] If you notice that peak tailing has worsened over time, it may be time to replace the column. Using a guard column can help extend the life of your analytical column.[14]

Q: What type of HPLC column is best for analyzing basic compounds like 2-Amino-4-methyl-5-(3-pyridyl)thiazole?

Modern HPLC columns are designed to minimize the impact of silanol interactions. When selecting a column, consider the following:

  • High-Purity Silica: Columns packed with high-purity silica have a much lower concentration of metal contaminants, which can increase the acidity of silanol groups.[2][13]

  • End-Capped Columns: These columns have undergone a secondary chemical reaction to convert many of the residual silanol groups into less polar entities, reducing their ability to interact with basic analytes.[1][3][4]

  • Polar-Embedded or Shielded Phases: Some columns have a polar group embedded near the base of the C18 chain. This polar group helps to shield the analyte from any residual silanol groups, resulting in excellent peak shapes for basic compounds, even at neutral pH.[15][16]

Column TechnologyMechanism for Reducing TailingBest For
High-Purity Silica Lower concentration of acidic silanol groups.General purpose, improved performance over older columns.
End-Capped Residual silanols are chemically deactivated.[3]Routine analysis of basic compounds.
Polar-Embedded A polar group shields analytes from silanols.[15]Achieving excellent peak shape for basic compounds without mobile phase additives.
Guide 3: System and Method Troubleshooting

Sometimes, the problem is not chemical but related to the method parameters or the HPLC system itself.

Q: Could I be overloading my column?

Yes, column overload is a potential cause of peak tailing.[3][17] Mass overload occurs when you inject too much analyte mass onto the column.[18] This saturates the stationary phase at the column inlet, leading to a distorted peak shape that often resembles a "shark fin."[18]

Diagnostic Protocol: Checking for Mass Overload
  • Objective: To determine if peak tailing is due to high sample concentration.

  • Procedure: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Analysis: Inject the original sample and each dilution under the same conditions.

  • Evaluation: If the peak shape improves significantly (becomes more symmetrical) upon dilution, you are likely experiencing mass overload.[3]

  • Solution: Reduce the concentration of your sample or decrease the injection volume.[3][18]

Q: What other instrumental factors should I consider?

  • Extra-Column Volume (Dead Volume): Excessive tubing length or wide-diameter tubing between the injector, column, and detector can cause peak broadening and tailing.[1] Ensure all connections are made with appropriate, short-length PEEK tubing.

  • Column Contamination: A buildup of strongly retained compounds at the head of the column can create active sites that cause tailing. If you suspect this, try flushing the column with a strong solvent or, if the problem persists, replace the column.[8]

Visual Troubleshooting Workflows

Below are diagrams to help visualize the troubleshooting process and the underlying chemical interactions.

G start Peak Tailing Observed for 2-Amino-4-methyl-5-(3-pyridyl)thiazole check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral tailing_all All Peaks Tail: Suspect Mechanical Issue check_neutral->tailing_all Tailing tailing_specific Only Analyte Tails: Suspect Chemical Interaction check_neutral->tailing_specific Symmetrical fix_mechanical Check for: - Column Void - Blocked Frit - Leaks / Dead Volume tailing_all->fix_mechanical Troubleshoot optimize_mobile_phase Step 1: Mobile Phase Optimization tailing_specific->optimize_mobile_phase Troubleshoot check_column Step 2: Evaluate Column - Age / Type - End-capped? - Polar-Embedded? optimize_mobile_phase->check_column If tailing persists check_overload Step 3: Check for Mass Overload check_column->check_overload If tailing persists

Caption: A logical workflow for troubleshooting peak tailing.

G cluster_0 Silica Surface cluster_1 Analyte in Mobile Phase silanol Si-OH Acidic Silanol Site analyte R-NH3+ Protonated Basic Analyte analyte:f0->silanol:f0 Undesirable Secondary Interaction (Causes Tailing)

Caption: Secondary interaction causing peak tailing.

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Exploring the Role of pH in HPLC Separation - Moravek.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • HPLC Troubleshooting Guide.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • Triethylamine as a Mobile Phase Additive: What Does It Do? - Welch Materials.
  • Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub.
  • How to Avoid HPLC Column Overload - Chromatography Today.
  • Which column for basic analytes - Chromatography Forum.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news.
  • LC Chromatography Troubleshooting Guide - HALO Columns.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International.
  • Troubleshooting Basics, Part 4: Peak Shape Problems | LCGC International.
  • HPLC column overload - Element Lab Solutions.
  • Does a column overload cause fronting or tailing? - ResearchGate.
  • What do you know about the overload for HPLC column? | Biovanix Chromatography.
  • TO ADD OR NOT TO ADD - HPLC BLOG, K.SYCHEV© 2020 - hplc-today.
  • HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc.
  • Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods - Tips & Suggestions - MTC USA.
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate.
  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200.
  • Tip on Peak Tailing of Basic Analytes - Phenomenex.
  • 2-Amino-4-methyl-5-(pyridin-4-yl)thiazole | C9H9N3S - PubChem.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation.
  • The effect of mobile phase additive on enantioseparation and peak shape... - ResearchGate.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences.
  • HPLC and UHPLC Column Selection Guide - MilliporeSigma.
  • Modifying mobile phase for better peak separation? : r/CHROMATOGRAPHY - Reddit.
  • 2-Amino-5-(4-pyridyl)-1,3,4-thiadiazole | C7H6N4S - PubChem.
  • 2-Amino-4-(3-pyridyl)thiazole AldrichCPR | Sigma-Aldrich.
  • 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole - Sigma-Aldrich.
  • CAS 30235-27-9 (2-Amino-4-(3-pyridyl)thiazole) - Building Block / BOC Sciences.
  • 2-amino-4-methyl thiazole, 1603-91-4 - The Good Scents Company.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI.

Sources

Preventing degradation of 2-Amino-4-methyl-5-(3-pyridyl)thiazole in storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Storage & Degradation of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Overview Handling complex heterocyclic active pharmaceutical ingredients (APIs) requires a deep understanding of their intrinsic electronic properties. 2-Amino-4-methyl-5-(3-pyridyl)thiazole contains two highly reactive moieties: an electron-rich 2-aminothiazole ring and a basic pyridine ring. These structural features make the compound highly susceptible to photolytic cleavage, oxidative degradation, and hygroscopic moisture uptake during storage[1][2]. This guide provides field-proven, mechanistically grounded solutions to ensure the long-term integrity of your compound.

Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. We do not just observe degradation; we can predict it based on the following mechanisms:

  • Photolysis: Thiazole rings absorb ultraviolet and visible light, which can trigger the homolytic cleavage of the S1-C2 or S1-C5 bonds within the heterocycle[2]. Furthermore, ambient light can generate singlet oxygen that rapidly attacks the electron-dense aminothiazole core[3].

  • Oxidation: The presence of the electron-donating 2-amino group significantly lowers the activation energy barrier for oxidation (by ~2.5 kcal/mol compared to unsubstituted thiazoles)[4]. This facilitates the formation of S-oxides, epoxides, and pyridine N-oxides when exposed to atmospheric oxygen[4].

  • Hydrolysis & Hygroscopicity: The basic nitrogen atoms can readily form hydrates in high-humidity environments, leading to inaccurate molar calculations during assay preparation and facilitating trace hydrolysis[1].

G API 2-Amino-4-methyl-5-(3-pyridyl)thiazole Photo Photolysis (UV/Vis) API->Photo Light Exposure Oxidation Oxidation (O2/ROS) API->Oxidation Ambient Air Moisture Hygroscopicity (H2O) API->Moisture High Humidity Deg1 Ring Cleavage (C-S bond) Discoloration Photo->Deg1 Deg2 N-oxides & S-oxides Mass Shift (+16/32 Da) Oxidation->Deg2 Deg3 Hydrate Formation Weighing Inaccuracies Moisture->Deg3

Fig 1: Primary degradation pathways of 2-Amino-4-methyl-5-(3-pyridyl)thiazole.

Troubleshooting FAQs

Q: Why did my white/pale-yellow API powder turn dark brown after a few weeks on the bench? A: This is a classic hallmark of photo-oxidation. The thiazole ring is highly susceptible to UV/Visible light absorption, which initiates the cleavage of the S1-C2 bond, leading to highly conjugated, colored degradation products[2]. Additionally, ambient light can generate reactive singlet oxygen that attacks the compound[3]. Solution: Always store the solid powder in amber glass vials and handle under low-light conditions.

Q: My LC-MS shows new impurity peaks at +16 Da and +32 Da. What are these, and how do I stop them? A: These mass shifts correspond to the addition of one or two oxygen atoms. This indicates the formation of N-oxides (on the pyridine ring) or S-oxides/epoxides (on the thiazole ring)[4]. The 2-amino group increases the electron density of the thiazole ring, making it highly reactive toward atmospheric oxygen[4]. Solution: Purge all storage containers with an inert gas (Argon or Nitrogen) before sealing to displace oxygen.

Q: Why are my stock solutions degrading much faster than the solid powder? A: In solution, the molecules are fully solvated and highly mobile, increasing their collision frequency with dissolved oxygen and trace photosensitizers in the solvent[3]. Solution: Degas your solvents (e.g., via sparging with Argon for 15 minutes) prior to dissolving the API. Store solutions at -80°C if they must be kept for more than 48 hours, and avoid repeated freeze-thaw cycles.

Quantitative Data Summaries

The following table summarizes the relative risks of various environmental factors and the quantitative impact of mitigation strategies.

Environmental FactorPrimary Degradation PathwayRelative RiskMitigation StrategyExpected Stability Gain
Ambient Light (UV/Vis) Photolysis (S1-C2 cleavage)HighAmber glassware, foil wrapping>95% reduction in photoproducts
Atmospheric O₂ N-oxidation / S-oxidationHighArgon/N₂ purgingPrevents +16/32 Da mass shifts
Moisture / Humidity Hydration / HydrolysisMediumDesiccator storage, PTFE capsMaintains <0.5% water by Karl Fischer
Elevated Temp (>25°C) Thermal auto-oxidationMediumStore at -20°CExtends shelf life from weeks to years

Validated Storage & Handling Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating internal controls, you can empirically verify that your storage conditions are successfully preventing degradation.

G Start Receive API Batch Aliquot Aliquot into Amber Vials (Minimize Light) Start->Aliquot Purge Purge with Argon/N2 (Displace O2) Aliquot->Purge Seal Seal with PTFE-lined Caps + Parafilm Purge->Seal Store Store at -20°C (Desiccated) Seal->Store Validate Run Parallel Controls (Self-Validation) Store->Validate

Fig 2: Optimal handling and storage workflow to ensure long-term API stability.

Step-by-Step Methodology:

  • Preparation: Perform all handling in a well-ventilated fume hood under low-light conditions (turn off overhead fluorescent lights if possible)[3][5].

  • Aliquoting: Divide the bulk API into single-use aliquots using amber glass vials. This prevents repeated exposure to ambient air and moisture during daily use[1].

  • Inerting (Critical Step): Insert a gentle stream of high-purity Argon (heavier than air) or Nitrogen into the vial for 10–15 seconds to displace atmospheric oxygen.

  • Sealing: Immediately cap the vial using a PTFE-lined screw cap to prevent moisture ingress. Wrap the cap boundary tightly with Parafilm.

  • Storage: Place the sealed vials in a secondary container with a desiccant (e.g., Drierite) and store at -20°C[5].

  • Self-Validation (The Control System): Prepare three specific control vials alongside your main stock to validate your technique:

    • Control A (Optimal): Amber vial, Argon purged, stored at -20°C.

    • Control B (Thermal/Dark Control): Amber vial, ambient air, stored at 25°C[3].

    • Control C (Photo-Control): Clear glass vial, ambient air, stored at 25°C under direct room light.

    • Analysis: Analyze these controls via HPLC-UV after 30 days. If Control C degrades but A and B do not, photolysis is your primary local risk. If B degrades, thermal oxidation is occurring, validating the need for Argon and freezing. If A degrades, your inerting technique or freezer temperature is failing and must be recalibrated.

References

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. [Link]

  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC / NIH.[Link]

Sources

Overcoming purification challenges of amino-thiazole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center

Subject: Troubleshooting purification workflows for 2-aminothiazole scaffolds.

As a Senior Application Scientist, I frequently field calls regarding the "deceptively simple" aminothiazole scaffold. While the Hantzsch synthesis is robust, the downstream processing is often plagued by three demons: silica streaking , poor solubility ("brick dust") , and oxidative instability .

This guide moves beyond generic advice. We focus on the causality of these failures and provide self-validating protocols to resolve them.

Module 1: Chromatography & Silica Interactions

User Issue: "My compound streaks from the baseline to the solvent front on TLC and column. I'm losing mass and purity."

The Mechanism: The 2-aminothiazole moiety is a weak base (pKa ~5.3). Standard silica gel is slightly acidic (pH ~5) due to free silanol groups (Si-OH). When your basic amine meets the acidic silica, it forms a reversible ionic bond (salt formation) rather than interacting via simple adsorption. This causes "tailing" or streaking.[1][2][3]

Troubleshooting Protocol: The "Silanol Shield" Method

Q: How do I stop the streaking without ruining the separation?

A: You must block the active silanol sites before your compound reaches them.

Step-by-Step Protocol:

  • Select the Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) .

    • Rule of Thumb: Use TEA for lipophilic thiazoles (eluting in Hex/EtOAc). Use NH₄OH for polar thiazoles (eluting in DCM/MeOH).

  • The Pre-Treatment (Crucial Step): Do not just add TEA to your sample.

    • Flush the packed silica column with 2 Column Volumes (CV) of mobile phase containing 1% TEA .

    • Why? This saturates the "hot" acidic sites on the silica before your sample is even loaded.

  • The Mobile Phase: Continue elution with mobile phase containing 0.5% TEA .

  • Self-Validation: Run a TLC plate. Pre-dip the empty plate in mobile phase + TEA and dry it. Then spot your compound.[4] If it still streaks, the issue is likely solubility (see Module 2), not silanol interaction.

Recommended Solvent Systems:

PolaritySolvent ASolvent BModifierRatio (Typical)
Low HexaneEthyl Acetate1% TEA80:20 to 50:50
Medium DCMMethanol1% NH₄OH (aq)98:2 to 90:10
High DCMMeOH (7N NH₃)None95:5 to 85:15

Tech Note: Avoid acetone with primary amines, as it can form imines (Schiff bases) on the column.

Module 2: The "Brick Dust" Phenomenon (Solubility)

User Issue: "My product is a solid that won't dissolve in DCM, Methanol, or Water. It's stuck in the filter."

The Mechanism: Many aminothiazoles, especially those with aryl substituents, have high lattice energy due to strong intermolecular Hydrogen bonding (N-H···N) and π-π stacking. We call these "brick dust" intermediates.

Troubleshooting Protocol: Breaking the Lattice

Q: How do I purify a compound I can't dissolve?

A: Stop trying to dissolve it for Normal Phase. Switch to Reverse Phase (C18) or Displacement Crystallization .

Method A: The "Dissolve & Crash" (Recrystallization)

  • Solvent: Use DMSO or DMF (minimal volume) to dissolve the solid.

  • Precipitation: Slowly add Water or Methanol while stirring.

  • Filtration: The impurities (often oily oligomers) tend to stay in the DMSO/Water mother liquor, while the crystalline thiazole precipitates.

Method B: Reverse Phase "Dry Load"

  • Dissolve the stubborn solid in TFA/MeOH or DMSO.

  • Mix with C18-bonded silica (ratio 1:2).

  • Evaporate solvent (if volatile) or load the DMSO slurry into a solid-load cartridge.

  • Elute with Water (0.1% Formic Acid) / Acetonitrile .

    • Why? The acid protonates the thiazole, drastically increasing solubility in the aqueous phase and improving peak shape on C18.

Module 3: Hantzsch Synthesis Workup & Impurities

User Issue: "I have a dark oil, and NMR shows unreacted alpha-haloketone."

The Mechanism: The Hantzsch reaction produces HBr/HCl as a byproduct. The "dark oil" is often polymerized alpha-haloketone or oxidative decomposition products of the aminothiazole (which is electron-rich and oxidation-prone).

Troubleshooting Protocol: The Scavenger Workup

Q: How do I remove toxic alpha-haloketones without a column?

A: Use a chemical scavenger or a specific wash sequence.

Step-by-Step Protocol:

  • The Quench: Upon reaction completion, cool to 0°C.

  • Scavenging (Optional but recommended): Add polymer-supported thiourea or simple aqueous sodium thiosulfate wash. This reacts with excess alpha-haloketone.

  • pH Adjustment (The Critical Switch):

    • The product exists as the HBr salt (water-soluble).

    • Wash the aqueous reaction mixture with Ethyl Acetate while acidic.

    • Result: This removes non-basic impurities (unreacted haloketone, neutral byproducts) into the organic layer. The product stays in the water.

  • Liberation: Basify the aqueous layer (pH 8-9) with Saturated NaHCO₃. The free base aminothiazole will precipitate.

  • Filtration: Collect the solid.

Visualizing the Workflow
Diagram 1: The Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on solubility and impurity profile.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Solubility Check: Dissolves in DCM/MeOH? Start->SolubilityCheck YesSoluble Yes: Normal Phase SolubilityCheck->YesSoluble Soluble NoSoluble No: 'Brick Dust' Solid SolubilityCheck->NoSoluble Insoluble TailingCheck TLC Check: Does it streak? YesSoluble->TailingCheck AddModifier Add 1% TEA or NH4OH to Mobile Phase TailingCheck->AddModifier Streaks RunColumn Run Silica Column (DCM/MeOH/NH4OH) TailingCheck->RunColumn Clean Spot AddModifier->RunColumn AcidBase Acid/Base Workup: 1. Dissolve in dil. HCl 2. Wash with EtOAc 3. Basify aq. layer NoSoluble->AcidBase Precipitate Collect Precipitate (Filtration) AcidBase->Precipitate

Diagram 2: Hantzsch Workup Protocol

Caption: Step-by-step extraction protocol to isolate aminothiazoles while removing alpha-haloketones.

WorkupFlow Reaction Reaction Complete (Contains Product-HBr) AcidWash Acidic Wash (Aq. Layer pH < 4) Reaction->AcidWash OrgLayer Organic Layer: Contains Impurities (Discard) AcidWash->OrgLayer Extract AqLayer Aqueous Layer: Contains Product AcidWash->AqLayer Retain Basify Basify (pH 9) Add NaHCO3 AqLayer->Basify Final Filtration/Extraction Pure Free Base Basify->Final

Frequently Asked Questions (FAQs)

Q1: Can I use acetone to recrystallize my 2-aminothiazole? A: Proceed with caution. While acetone is a good solvent, primary amines (like the -NH2 on your thiazole) can react with ketones to form imines (Schiff bases), especially under slightly acidic conditions or heat. Ethanol or Methanol are safer protic alternatives [1].

Q2: My compound decomposes on the silica column even with TEA. Why? A: Aminothiazoles are electron-rich and can be sensitive to oxidation. Silica gel can catalyze oxidation due to its high surface area and trapped oxygen.

  • Fix: Switch to Alumina (Neutral) stationary phase, which is less acidic and less oxidative than silica [2]. Alternatively, use Reverse Phase (C18) which is inert.

Q3: How do I remove the smell of the thioamide starting material? A: Thioamides have a distinct, persistent odor. They are also less basic than your product. Use the "Acid Wash" technique described in Module 3. The thioamide will remain in the organic layer while your protonated aminothiazole stays in the water [3].

References
  • BenchChem Technical Support. (2025).[2][4][5] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Retrieved from 4

  • Chromatography Forum. (2013). Triethylamine and Silanol Interactions. Retrieved from 3

  • Organic Chemistry Portal. (2025). Thiazole Synthesis: Recent Advances and Hantzsch Protocols. Retrieved from 6

  • Pharma Now. (2025). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from 7

Sources

Addressing assay interference caused by 2-Amino-4-methyl-5-(3-pyridyl)thiazole fluorescence

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the assay interference properties of 2-Amino-4-methyl-5-(3-pyridyl)thiazole (AMPT). This document is structured for researchers and assay developers encountering high background signals or false positives in fluorescence-based high-throughput screening (HTS) or mechanistic assays.

Executive Summary: The Nature of the Interference

2-Amino-4-methyl-5-(3-pyridyl)thiazole acts as a potent intrinsic fluorophore. Its interference is typically observed as autofluorescence in the blue-to-green spectral region (emission


 nm) upon UV excitation.

This spectral signature directly overlaps with common coumarin-based substrates (e.g., AMC, AFC) and nuclear counterstains (DAPI, Hoechst), leading to:

  • False Positives: In "gain-of-signal" assays (e.g., protease cleavage of AMC).

  • False Negatives: In "loss-of-signal" assays or when background subtraction masks the true signal.

  • Skewed Potency:

    
     shifts due to additive signal intensity.
    

Mechanism of Interference

The interference arises from the conjugated


-electron system linking the thiazole  and pyridine  rings. The rigidity of the 2-amino-4-methyl-5-(3-pyridyl)thiazole scaffold facilitates radiative decay (fluorescence) over non-radiative thermal relaxation.
Spectral Overlap Analysis
ComponentExcitation (

)
Emission (

)
Interference Risk
AMPT Scaffold 300 – 360 nm 400 – 460 nm High
DAPI / Hoechst350 – 360 nm450 – 460 nmCritical (Direct Overlap)
Coumarin (AMC)350 – 380 nm440 – 460 nmCritical (Direct Overlap)
Fluorescein (FITC)485 – 495 nm515 – 525 nmLow (Tail bleeding possible)
Rhodamine / Cy5>530 nm>570 nmNegligible

Diagnostic Workflow & Decision Tree

Use the following logic to confirm if AMPT is the source of your assay pathology.

AMPT_Interference_Workflow Start Start: Anomalous Assay Signal Step1 1. Run Compound-Only Control (Buffer + AMPT, No Enzyme/Cells) Start->Step1 Decision1 Signal > Background? Step1->Decision1 Step2 2. Perform Spectral Scan (Ex: 300-400nm, Em: 400-600nm) Decision1->Step2 Yes ConclusionB Investigate Aggregation/Quenching Decision1->ConclusionB No Result1 Peak at 420-460nm? Step2->Result1 ConclusionA CONFIRMED: Intrinsic Autofluorescence Result1->ConclusionA Yes Result1->ConclusionB No Mitigation Select Mitigation Strategy ConclusionA->Mitigation

Figure 1: Diagnostic logic flow to confirm 2-Amino-4-methyl-5-(3-pyridyl)thiazole interference.

Troubleshooting Guide: Mitigation Strategies

If AMPT interference is confirmed, implement one of the following protocols, ranked from most effective to least invasive.

Protocol A: Red-Shifting the Assay (Recommended)

Why: The AMPT scaffold emits negligibly above 550 nm. Action: Switch your readout to a red or far-red fluorophore.

  • Replace Substrate: If using AMC (blue), switch to Rhodamine 110 (green) or Resorufin (red).

  • Replace Stain: If using DAPI, switch to DRAQ5 or RedDot™2.

  • Validation: Run the AMPT control again at Ex/Em 540/590 nm. The signal should drop to baseline.

Protocol B: Time-Resolved Fluorescence (TR-FRET/HTRF)

Why: Small molecule autofluorescence has a short lifetime (


 ns). Lanthanide chelates (Europium/Terbium) have long lifetimes (


s). Action:
  • Introduce a time delay (e.g., 50–100

    
    s) before measurement.
    
  • The detector will record signal only after the AMPT fluorescence has decayed, effectively "gating out" the interference.

Protocol C: Kinetic "Slope" Analysis

Why: Autofluorescence is static (constant signal), whereas enzymatic activity is kinetic (increasing signal). Action:

  • Do not use Endpoint measurements.

  • Measure fluorescence continuously over time (e.g., every 5 min for 60 min).

  • Calculate the slope (Vmax) .

    • Result: The AMPT well will have a high initial offset (y-intercept) but a slope of zero (if it inhibits) or a normal slope (if it is inactive). The interference (static offset) is mathematically removed.

Protocol D: Mathematical Correction (Background Subtraction)

Why: If optical changes are impossible, you must subtract the compound's signal. Formula:



Note: This decreases the dynamic range and sensitivity (Z' factor) of the assay.

Frequently Asked Questions (FAQ)

Q1: Can I just use a different filter set to block the interference?

  • Answer: Likely not. The emission spectrum of aminothiazoles is broad (typically 50–80 nm bandwidth). Narrowing the bandpass filter might reduce the signal, but it will also significantly reduce the sensitivity of your assay fluorophore (e.g., AMC).

Q2: Is the fluorescence pH-dependent?

  • Answer: Yes. The pyridine nitrogen (pKa ~5.2) and the aminothiazole moiety can be protonated.[1] Protonation often rigidifies the structure or changes the charge transfer character, potentially enhancing fluorescence or shifting the wavelength. Ensure your "Compound Control" is in the exact same buffer (pH and ionic strength) as your reaction.

Q3: Does this compound also quench fluorescence?

  • Answer: While autofluorescence is the primary issue, the conjugated system can act as an electron acceptor. If you observe a signal lower than the blank in a non-inhibitory context, suspect collisional quenching . This cannot be corrected mathematically; you must dilute the compound or change the fluorophore.

Q4: Is this specific to the 3-pyridyl isomer?

  • Answer: No, but the intensity varies. 2-amino-thiazoles linked to aryl or heteroaryl rings (phenyl, 4-pyridyl, etc.) all share this core fluorogenic scaffold. The 3-pyridyl isomer allows for specific rotation angles that may maximize quantum yield in aqueous buffers compared to the 2- or 4-pyridyl analogs.

References

  • Aminothiazole Photochemistry: Belskaya, N. P., et al. "Thiazole Cores as Organic Fluorophore Units: Synthesis and Fluorescence." Chimica Oggi, 2011.

  • Interference Mechanisms: Rodrigues, T. "Nuisance small molecules under a machine-learning lens." Digital Discovery, 2022.

  • Assay Mitigation Strategies: Simeonov, A., et al. "Fluorescence spectroscopic profiling of compound libraries." Journal of Medicinal Chemistry, 2008.

  • Structural Analogs & Spectra: Miao, Y., et al. "Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole." Molecules, 2022.[1][2][3][4][5]

  • General Thiazole Fluorescence: Neto, B. A. D., & Lari, V. "Recent Advances in the Synthesis and Applications of Fluorescent Thiazole Derivatives." European Journal of Organic Chemistry, 2020.

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Analysis of 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR spectral analysis of 2-Amino-4-methyl-5-(3-pyridyl)thiazole , a critical scaffold in kinase inhibitor development (resembling the Dasatinib core).

This guide prioritizes structural validation —specifically distinguishing the target product from its common regioisomers and synthetic precursors—rather than a generic peak listing.

Part 1: Executive Summary & Structural Context

In the synthesis of thiazole-based kinase inhibitors, the Hantzsch thiazole synthesis is the standard method. However, this pathway presents a specific risk: Regioisomerism .

When reacting a thiourea with an


-halo ketone, the orientation of the cyclization determines whether you obtain the desired 4-methyl-5-aryl  isomer or the undesired 5-methyl-4-aryl  isomer. Standard LC-MS cannot distinguish these isomers (identical Mass/Charge ratio). 1H NMR, specifically with 2D correlations, is the only rapid, non-destructive method to validate the scaffold. 
The Target Structure
  • Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Key Features:

    • C2: Amino group (-NH

      
      ), exchangeable.
      
    • C4: Methyl group (-CH

      
      ).
      
    • C5: 3-Pyridyl ring.

Part 2: Spectral Performance & Comparative Analysis

This section compares the spectral "performance" of the target compound against its primary "competitors" in the reaction mixture: the Regioisomer and the Unreacted Precursor .

The "Fingerprint" Comparison (Target vs. Regioisomer)

The most critical comparison is between the target (4-Me, 5-Py) and the potential regioisomer (4-Py, 5-Me). While proton shifts are similar, Carbon-Proton coupling (HMBC) provides the definitive "performance" metric for structural proof.

FeatureTarget Product (4-Me, 5-Py)Regioisomer (4-Py, 5-Me)Differentiation Logic
Methyl Shift (

)
2.25 - 2.35 ppm (s)2.30 - 2.45 ppm (s)Indistinguishable by 1D NMR alone due to solvent variability.
Pyridyl Shifts H2' (~8.7), H6' (~8.5)H2' (~8.7), H6' (~8.5)Indistinguishable ; the pyridine ring current is similar in both positions.
HMBC Correlation Pyridyl Protons

C5
Pyridyl Protons

C4
CRITICAL: C5 is shielded (~120 ppm). C4 is deshielded (~150 ppm).
NOE Signal Methyl

Pyridyl (Strong)
Methyl

Pyridyl (Strong)
Both isomers have adjacent substituents; NOE is not definitive.
Purity Comparison (Target vs. Precursor)

Validating the consumption of the starting material (1-(pyridin-3-yl)-2-bromo-propan-1-one or isomer) is essential.

FeatureTarget Product Precursor (Ketone) Observation
Aliphatic Region Methyl Singlet (~2.3 ppm)Doublet (~1.4 ppm) or Singlet (2.1 ppm)Precursor has a CH-CH

doublet or CO-CH

singlet depending on bromination site.
Methine/Methylene Absent (Fully substituted)Present (~5.5 ppm, q)The disappearance of the

-proton signal confirms cyclization.
Amino Group Broad Singlet (~7.0 ppm) AbsentAppearance of exchangeable -NH

confirms thiourea incorporation.

Part 3: Detailed Spectral Data (DMSO-d )

Solvent Choice: DMSO-d


 is required.[1] CDCl

often results in broadening or loss of the amino (-NH

) signal due to quadrupole broadening and poor solubility.
1H NMR Peak Assignment Table (400 MHz, DMSO-d )
Shift (

, ppm)
MultiplicityIntegralAssignmentStructural Notes
8.65 - 8.70 Singlet (d)1HPy-H2' Most deshielded; ortho to Py-N.
8.45 - 8.50 Doublet (d)1HPy-H6' Ortho to Py-N;

Hz.
7.80 - 7.85 Doublet (dt)1HPy-H4' Para to Py-N; "Roofing" effect common.
7.35 - 7.40 DD1HPy-H5' Meta to Py-N; most shielded aromatic.
7.05 - 7.15 Broad Singlet2H-NH

Diagnostic: Disappears on D

O shake.
2.28 Singlet3H-CH

Attached to C4. Sharp singlet.

Part 4: Visualization of Logic

Diagram 1: Hantzsch Synthesis & Regioisomer Risk

This workflow illustrates where the ambiguity arises, necessitating the NMR validation.

HantzschSynthesis Start Precursor: 1-(pyridin-3-yl)propan-2-one Bromination Bromination (Br2 / AcOH) Start->Bromination Intermed alpha-Bromo Ketone (Regio-defined) Bromination->Intermed Major Path Thiourea + Thiourea (Reflux EtOH) Intermed->Thiourea Target TARGET PRODUCT: 4-Methyl-5-(3-pyridyl) Thiourea->Target Cyclization A (Correct) Isomer RISK ISOMER: 5-Methyl-4-(3-pyridyl) Thiourea->Isomer Cyclization B (If Precursor Rearranges)

Caption: The Hantzsch synthesis pathway showing the origin of the target compound and the potential regioisomer risk if the bromination site varies.

Diagram 2: HMBC Correlation Logic (The Proof)

This diagram visualizes the specific long-range couplings that prove the structure.

HMBC_Logic cluster_logic Validation Logic H_Me Methyl Protons (2.28 ppm) C4 Thiazole C4 (~150 ppm) (Deshielded by N) H_Me->C4 2-Bond (Strong) C5 Thiazole C5 (~120 ppm) (Shielded) H_Me->C5 3-Bond (Weak) H_Py Pyridyl Protons (7.4 - 8.7 ppm) H_Py->C4 4-Bond (Rare/Absent) H_Py->C5 3-Bond (DEFINITIVE) LogicText If Pyridyl H correlates to ~120 ppm Carbon -> TARGET If Pyridyl H correlates to ~150 ppm Carbon -> ISOMER

Caption: HMBC correlation logic. The key differentiator is the correlation of Pyridyl protons to the shielded C5 carbon (~120 ppm) vs. the deshielded C4 carbon (~150 ppm).

Part 5: Experimental Protocol (Self-Validating)

This protocol is designed to ensure maximum resolution and confirmation of the exchangeable amine protons.

  • Sample Preparation:

    • Weigh 5-10 mg of the dried solid product into a clean vial.

    • Add 0.6 mL of DMSO-d

      
        (99.9% D). Note: Ensure DMSO is dry; water peaks at 3.33 ppm can obscure the methyl signal if broad.
      
    • Vortex until fully dissolved. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with d1=1.0s.

    • Scans (NS): 16 (minimum) to 64 (for clean baseline).

    • Spectral Width: -2 to 14 ppm (to capture broad NH/OH peaks).

    • Temperature: 298 K (25°C).

  • Validation Step (D

    
    O Shake): 
    
    • After the initial scan, add 1 drop of D

      
      O  to the tube.
      
    • Shake vigorously and re-run the spectrum.

    • Criterion: The broad singlet at ~7.1 ppm MUST disappear. If it remains, it is an impurity (e.g., aromatic proton), not the amine.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applic

    • Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • URL:[Link]

  • NMR Chemical Shifts of Thiazoles Source: Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. Context: General reference for C4 vs C5 thiazole carbon shifts (C4 ~150 ppm, C5 ~110-130 ppm).
  • 2-Amino-4-methylthiazole Spectral Data Source: ChemicalBook / NIST Webbook. Note: Provides baseline shifts for the core thiazole ring without the pyridyl substituent.
  • Source: Potts, K. T., et al. "1,2,4-Triazoles. XX." Journal of Organic Chemistry.

Sources

Mass spectrometry (LC-MS) validation of 2-Amino-4-methyl-5-(3-pyridyl)thiazole purity

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS Validation of 2-Amino-4-methyl-5-(3-pyridyl)thiazole Purity: A Comparative Technical Guide

Executive Summary: The Criticality of Scaffold Purity

In the synthesis of kinase inhibitors (particularly p38 MAP kinase and JNK inhibitors), 2-Amino-4-methyl-5-(3-pyridyl)thiazole serves as a high-value scaffold. Its structural integrity—specifically the positioning of the methyl group and the integrity of the aminothiazole ring—is the foundation for downstream structure-activity relationship (SAR) success.

This guide provides a definitive validation protocol for this intermediate. While HPLC-UV is the industry workhorse for potency, it often fails to detect co-eluting regioisomers or non-chromophoric synthetic by-products (e.g., residual halo-ketones). This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior validation tool, offering the sensitivity required for trace impurity profiling (<0.1%) in drug development.

Technical Context & Chemical Behavior

To validate this molecule, one must first understand its behavior in solution. The molecule contains three basic nitrogen centers, creating specific chromatographic challenges.

PropertyValue (Est.)Analytical Implication
Molecular Formula C₉H₉N₃SMonoisotopic Mass: 191.05 Da
pKa (Pyridine N) ~5.2Protonates easily; requires buffered mobile phase to prevent peak tailing.
pKa (Thiazole N) ~2.5Weakly basic; contributes to secondary interactions with silanols.
LogP ~1.2 - 1.5Moderately polar; retains well on C18 but requires low organic start.
Solubility DMSO, MeOHSample preparation must avoid pure water to prevent precipitation.

Comparative Analysis: LC-MS vs. Alternatives

The following comparison matrix justifies the shift from traditional UV methods to MS-based validation for this specific scaffold.

Table 1: Performance Comparison of Analytical Techniques
FeatureLC-MS (ESI-Q-TOF/Triple Quad) HPLC-UV (PDA) ¹H-NMR (500 MHz)
Primary Utility Purity & Impurity ID Potency (Assay %)Structural Confirmation
Specificity High (Mass-resolved)Moderate (Co-elution risk)High (Structural)
Sensitivity (LOD) < 0.01% (Trace analysis)~0.05%~1-2% (Poor for traces)
Throughput High (5-8 min run)High (10-15 min run)Low
Blind Spots Ion suppression (rare here)Non-chromophoric impuritiesOverlapping signals
Cost HighLowMedium
Why LC-MS Wins for This Molecule:
  • Regioisomer Detection: Synthetic pathways involving alpha-halo ketones can yield regioisomers (e.g., methyl group shifts) that have identical UV spectra but distinct fragmentation patterns or slight retention time shifts detectable only by extracted ion chromatograms (EIC).

  • Starting Material Tracking: Residual 1-(3-pyridyl)-2-propanone (starting material) lacks the high-intensity thiazole chromophore, making it easy to miss by UV but obvious in MS (+135 Da).

Strategic Method Development

Column Selection: The "Base Deactivation" Rule

Because of the exposed pyridine nitrogen, standard silica columns will cause severe peak tailing due to silanol interactions.

  • Recommendation: Use a Charged Surface Hybrid (CSH) C18 or a high-pH stable Ethylene Bridged Hybrid (BEH) C18 column. These chemistries repel the protonated base or allow high-pH usage to neutralize the analyte.

Mobile Phase Architecture
  • Option A (Low pH - Sensitivity): 0.1% Formic Acid.[1] Maximizes ionization (ESI+) but risks peak tailing. Best for trace impurity hunting.

  • Option B (High pH - Peak Shape): 10mM Ammonium Bicarbonate (pH 10). Neutralizes the pyridine (pKa ~5.2), resulting in sharp peaks. Best for quantitative assay.

Decision: For purity validation, we select Option A (Formic Acid) because we prioritize the sensitivity of the MS to detect trace impurities over perfect peak symmetry.

Validated Experimental Protocol

This protocol is designed for a UHPLC-Q-TOF or Triple Quad system.

Step 1: Sample Preparation
  • Stock Solution: Weigh 10 mg of 2-Amino-4-methyl-5-(3-pyridyl)thiazole into a 10 mL volumetric flask. Dissolve in DMSO (to ensure total solubility). Concentration: 1000 µg/mL.[2]

  • Working Standard: Dilute Stock 1:100 with 50:50 Water:Methanol . Final Concentration: 10 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon can bind basic compounds).

Step 2: LC Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Table:

Time (min) %B Rationale
0.0 5 Initial trapping of polar impurities.
1.0 5 Isocratic hold to separate early eluters.
6.0 95 Ramp to elute the main hydrophobic scaffold.
7.5 95 Wash column.
7.6 5 Re-equilibration.

| 10.0 | 5 | Ready for next injection. |

Step 3: MS Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2][3][4][5]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

  • Scan Range: 50 – 800 m/z (Full Scan) or MRM for quantitation.

  • Key Target Ion: [M+H]⁺ = 192.06 m/z .

Data Interpretation & Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the validation process, highlighting the decision points for impurity identification.

ValidationWorkflow Start Crude Sample (2-Amino-4-methyl-5-(3-pyridyl)thiazole) Prep Sample Prep (Dissolve in DMSO -> Dilute MeOH/H2O) Start->Prep LC UHPLC Separation (CSH C18 Column, Gradient) Prep->LC MS MS Detection (ESI+) Scan m/z 50-800 LC->MS Analysis Data Analysis MS->Analysis MainPeak Main Peak (m/z 192.06) Analysis->MainPeak Major Signal Impurity Impurity Peaks Analysis->Impurity Minor Signals (<0.1%) CheckUV Cross-Check UV (254nm) Impurity->CheckUV Is it UV active? StructureID MS/MS Fragmentation (Identify Structure) Impurity->StructureID Elucidate Mass CheckUV->StructureID

Figure 1: Analytical workflow for impurity profiling of the aminothiazole scaffold.

Mass Spectrum Analysis Guide

When analyzing the spectrum, look for these specific markers:

  • Base Peak: Should be 192.1 m/z ([M+H]⁺).

  • Isotopic Pattern: A distinct M+1 peak at ~193.1 m/z (approx. 10-11% intensity due to Carbon-13) and an M+2 peak at ~194.0 m/z (approx. 4.5% intensity due to Sulfur-34). Absence of the sulfur isotope pattern indicates a synthesis failure.

  • Common Impurities:

    • Des-methyl analog: m/z 178.05 (Loss of 14 Da).

    • Oxidation products: m/z 208.05 (+16 Da, N-oxide formation on pyridine).

Troubleshooting & Common Pitfalls

IssueCausalitySolution
Peak Tailing Interaction between Pyridine N and silanols.Add 5mM Ammonium Formate to the mobile phase or switch to a CSH column.
Low Sensitivity Ion suppression from DMSO solvent front.Divert the first 1.0 min of LC flow to waste.
Carryover Basic amine sticking to injector needle.Use a needle wash with 0.1% Formic Acid in 90% Acetonitrile.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Das, J., et al. (2006).[6] 2-Aminothiazole as a Novel Kinase Inhibitor Template.[6] Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. [Link]

  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. [Link]

  • PrepChem. Synthesis of 2-amino-4-methyl-5-(3-pyridyl)thiazole.[Link]

Sources

Selectivity Profile of 2-Amino-4-methyl-5-(3-pyridyl)thiazole (AM3PT) Against Kinase Panels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals navigate the complexities of targeted oncology and autoimmune therapies, the selection of an optimal hinge-binding scaffold is the most critical decision in early discovery. The 2-aminothiazole core has emerged as a highly privileged motif, forming the structural basis for FDA-approved therapies like the pan-Src inhibitor Dasatinib[1] and advanced clinical candidates targeting Cyclin-Dependent Kinases (CDKs)[2].

This technical guide provides an objective, data-driven comparison of the 2-Amino-4-methyl-5-(3-pyridyl)thiazole (AM3PT) scaffold against alternative classical kinase inhibitor cores (such as 2-aminopyrimidines and quinazolines). By examining the causality behind its unique selectivity profile and outlining a self-validating experimental framework for kinome profiling, this guide serves as a definitive resource for medicinal chemists and application scientists.

Mechanistic Rationale: The Causality of AM3PT Selectivity

To understand the selectivity of the AM3PT scaffold, we must analyze its binding mechanics within the highly conserved orthosteric ATP-binding pocket of the kinome.

Unlike flat, planar scaffolds (e.g., quinazolines used in EGFR inhibitors), AM3PT acts as a conformationally restricted hinge binder. The causality of its selectivity is driven by three distinct structural features:

  • The 2-Amino Group: Acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the adjacent thiazole nitrogen acts as a hydrogen bond acceptor[3].

  • The 4-Methyl Steric Lock: The introduction of a methyl group at the C4 position creates a deliberate steric clash with the ortho-protons of the C5-attached 3-pyridyl ring. This prevents coplanarity, forcing the pyridyl ring into a restricted dihedral angle (typically 60°–90° relative to the thiazole core).

  • The 3-Pyridyl Selectivity Determinant: Because the dihedral angle is locked, the entropic penalty of binding is drastically reduced. The 3-pyridyl nitrogen is perfectly vectored to interact with deep selectivity pockets—specifically targeting conserved lysine residues or structural water networks unique to Aurora kinases[4] and CDK4/6[5].

ScaffoldLogic A 2-Aminothiazole Hinge Binder B 4-Methyl Group (Steric Lock) A->B Scaffold Substitution C 3-Pyridyl Ring (Selectivity Determinant) A->C C5 Functionalization D Restricted Dihedral Angle (Low Entropic Penalty) B->D Induces C->D Subject to E Deep Pocket Insertion (Aurora/CDK Specificity) D->E Drives

Fig 1: Logical relationship between the AM3PT scaffold's structural features and kinase selectivity.

Comparative Selectivity Profile

When benchmarked against a broad kinome panel, the AM3PT scaffold demonstrates a starkly different selectivity profile compared to 2-aminopyrimidine (classic ABL/SRC binder) and quinazoline (classic EGFR binder). The non-planar nature of AM3PT causes severe steric clashes in kinases with narrow, shallow ATP pockets (like WT EGFR), while exhibiting nanomolar affinity for kinases with deep, accommodating selectivity pockets (like Aurora A and CDK2).

Table 1: Representative IC₅₀ Profiling Across Key Kinase Targets
Kinase TargetAM3PT Scaffold (IC₅₀)2-Aminopyrimidine Core (IC₅₀)Quinazoline Core (IC₅₀)Primary Binding Mode
Aurora A < 10 nM > 1,000 nM> 5,000 nMDeep pocket / Type I
CDK2 / CycE 15 nM 450 nM> 5,000 nMDeep pocket / Type I
Src 5 nM 20 nM> 1,000 nMDFG-in / Type I
EGFR (WT) > 5,000 nM> 1,000 nM< 5 nM Shallow pocket / Type I
VEGFR2 > 2,000 nM150 nM80 nMDFG-out / Type II

Data Interpretation: The AM3PT scaffold is highly orthogonal to quinazolines. If your drug discovery program targets cell-cycle regulation (CDKs) or mitotic progression (Aurora Kinases), AM3PT provides a superior starting point with minimal off-target EGFR/VEGFR-driven toxicity[6].

Experimental Methodology: Self-Validating Kinase Panel Profiling

To generate the selectivity data above, relying on fluorescence-based assays (like TR-FRET) can be problematic due to the inherent auto-fluorescence of conjugated thiazole-pyridyl systems. Therefore, we mandate a High-Throughput Radiometric ³³P-ATP Partition Assay as the gold standard.

This protocol is designed as a self-validating system, ensuring that every data point is mathematically anchored by strict quality control metrics.

Step-by-Step Protocol

Phase 1: Assay Assembly & Linearity Control

  • Compound Preparation: Prepare a 10-point dose-response curve (10 µM to 0.5 nM) of the AM3PT derivative in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer 100 nL into a 384-well plate, ensuring the final DMSO concentration remains ≤1% to prevent kinase denaturation.

  • Reaction Initiation: Add 10 µL of Master Mix containing the target Kinase, specific peptide substrate, and assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35).

  • Isotope Addition: Initiate the reaction by adding 10 µL of ATP mix containing 1 µCi of [γ-³³P]-ATP and unlabeled ATP at the specific

    
     for each respective kinase. Causality note: Using ATP at the 
    
    
    
    ensures the assay is highly sensitive to ATP-competitive inhibitors like AM3PT.
  • Incubation: Incubate at 25°C for 60 minutes. Validation: Prior time-course experiments must confirm that ATP depletion remains <20% to maintain initial linear velocity kinetics.

Phase 2: Termination & Quantification 5. Termination: Stop the reaction by adding 5 µL of 3% phosphoric acid. 6. Capture: Transfer the reaction to a P81 phosphocellulose filter plate. The positively charged peptide substrates bind to the negatively charged filter, while unreacted [γ-³³P]-ATP is washed away. 7. Washing & Reading: Wash the plate 3 times with 1% phosphoric acid. Add scintillation cocktail and quantify counts per minute (CPM) using a microplate scintillation counter.

Phase 3: The Self-Validating Quality Control (QC) System To trust the IC₅₀ values, the assay must validate itself on every single plate:

  • Z'-Factor Calculation: Each plate must contain 16 wells of Vehicle Control (0% inhibition) and 16 wells of 10 µM Staurosporine (100% inhibition). The assay is only valid if the Z'-factor is

    
     0.5.
    
  • Reference Benchmarking: Run a known selective inhibitor (e.g., 4[4] or5[5]) in parallel. The reference IC₅₀ must fall within 3-fold of historical data.

ProfilingWorkflow S1 Step 1: Compound Prep 10-point dose-response in 100% DMSO S2 Step 2: Assay Assembly Kinase + Substrate + 33P-ATP + Compound S1->S2 S3 Step 3: Incubation 60 min at 25°C (Linear phase) S2->S3 S4 Step 4: Termination Phosphocellulose capture & washing S3->S4 S5 Step 5: Quantification Scintillation counting (CPM) S4->S5 S6 S6 S5->S6

Fig 2: Self-validating high-throughput radiometric kinase profiling workflow.

Conclusion

The 2-Amino-4-methyl-5-(3-pyridyl)thiazole scaffold is not merely a generic building block[7]; it is a highly engineered, conformationally restricted pharmacophore. By utilizing the 4-methyl group to force the 3-pyridyl ring out of plane, medicinal chemists can bypass the shallow ATP pockets of off-target kinases (like EGFR) and achieve exquisite, nanomolar selectivity for deep-pocket kinases such as Aurora A/B and CDKs. When coupled with rigorous, self-validating radiometric profiling, this scaffold provides an unparalleled foundation for next-generation targeted oncology therapeutics.

References

  • [7] PrepChem. Synthesis of 2-amino-4-methyl-5-(3-pyridyl)thiazole. Available at: [Link]

  • [3] Royal Society of Chemistry (RSC). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at:[Link]

  • [5] PubMed / Tandfonline. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Available at: [Link]

  • [4] ACS Chemical Biology. Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. Available at: [Link]

  • [2] Journal of Medicinal Chemistry. Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Available at: [Link]

  • [1] ResearchGate. Structure−Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825) as a Potent pan-Src Kinase Inhibitor. Available at: [Link]

  • [6] Tandfonline. Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. Available at: [Link]

Sources

High-Resolution Structural Validation: X-ray Crystallography vs. Alternative Modalities for 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), the compound 2-Amino-4-methyl-5-(3-pyridyl)thiazole (MW ~191 Da) represents a highly privileged pharmacophore. The 2-aminothiazole core is a proven hinge-binding motif in kinase targets such as CDK2 and CHK1 ()[1], while the 3-pyridyl moiety offers a versatile vector for solvent-exposed hydrogen bonding or active-site metal coordination.

As a Senior Application Scientist, I frequently evaluate the optimal structural biology modalities to validate the binding pose of such fragments. This guide objectively compares the performance of High-Throughput X-ray Crystallography (Fragment Soaking) against emerging and orthogonal alternatives—Microcrystal Electron Diffraction (MicroED), Nuclear Magnetic Resonance (NMR), and Surface Plasmon Resonance (SPR)—to provide a definitive roadmap for structural validation.

The Pharmacophore: Causality in Binding

Before comparing analytical modalities, we must understand why this specific fragment behaves the way it does, as this dictates our experimental choices:

  • The 2-Amino Group: Acts as a critical hydrogen bond donor to the protein backbone (e.g., the hinge region in kinases) ()[2].

  • The 4-Methyl Group: Induces a steric clash that restricts the dihedral angle between the thiazole and pyridyl rings, lowering the conformational entropy penalty upon binding.

  • The 3-Pyridyl Nitrogen: Acts as a hydrogen bond acceptor. Its orientation is highly dependent on dynamic water networks within the binding pocket. Accurately mapping these water molecules is essential for successful fragment expansion ()[3].

Comparative Performance Analysis

The Gold Standard: X-ray Crystallography (Fragment Soaking)

X-ray crystallography remains the premier method for this fragment. Because 2-Amino-4-methyl-5-(3-pyridyl)thiazole is small and highly soluble in DMSO, it can be soaked into pre-formed apo-crystals at extreme concentrations (10–50 mM) ()[4].

  • Causality & Advantage: X-ray diffraction at < 1.5 Å resolution unambiguously resolves the electron density of the fragment and the surrounding ordered water molecules. This direct visualization of water displacement by the 3-pyridyl ring is a critical data point that other modalities cannot reliably provide.

Alternative 1: Microcrystal Electron Diffraction (MicroED)

MicroED utilizes transmission electron microscopy to obtain atomic resolution data from nanocrystals (< 300 nm thick) ()[5].

  • Causality & Limitation: Electrons interact more strongly with matter than X-rays, making MicroED ideal for targets that refuse to grow large crystals[6]. However, sample preparation (often requiring cryo-FIB milling) is highly complex, and resolving highly dynamic solvent networks around the pyridyl nitrogen can be challenging compared to high-resolution synchrotron X-ray data[7].

Alternative 2: Ligand-Observed NMR (STD / WaterLOGSY)

NMR detects magnetization transfer from the target protein to the fragment.

  • Causality & Limitation: Excellent for confirming solution-state binding and identifying false positives from biochemical assays. However, it provides zero 3D atomic coordinates. You will know the fragment binds, but you will not know how the 3-pyridyl ring is oriented.

Alternative 3: Surface Plasmon Resonance (SPR)
  • Causality & Limitation: SPR measures mass changes on a sensor chip to provide kinetic data (

    
    , 
    
    
    
    ,
    
    
    ). While highly sensitive, sticky fragments like aminothiazoles are prone to super-stoichiometric binding artifacts on the chip matrix, requiring rigorous referencing. It yields no structural data.

Quantitative Data Comparison

ModalityResolution LimitThroughputSample RequirementKey OutputBest Use Case
X-ray Crystallography < 1.5 Å High (>100/day)> 10 μm robust crystals3D Atomic Coordinates, Water NetworksPrimary FBDD Structural Validation
MicroED ~2.0 - 3.0 ÅMediumSub-micron crystals3D Atomic CoordinatesTargets failing to yield large crystals
Ligand-Observed NMR N/AHigh0.1 - 1 mM proteinBinding Confirmation,

Orthogonal solution-state validation
SPR N/AVery High< 50 μg proteinKinetics (

,

,

)
Binding affinity quantification

Experimental Protocol: High-Throughput Fragment Soaking

To ensure scientific integrity, the following protocol for X-ray crystallographic soaking is designed as a self-validating system . Each step includes a causality explanation and a mandatory validation checkpoint.

Step 1: Apo-Crystal Preparation

  • Action: Grow apo-crystals of the target protein using vapor diffusion.

  • Causality: Crystals must possess a solvent content of 40-60% with wide solvent channels to allow the fragment to diffuse into the active site without disrupting the crystal lattice.

  • Validation Checkpoint: Inspect under polarized light. Birefringence confirms the crystal is proteinaceous and highly ordered, not an amorphous salt precipitate.

Step 2: Fragment Cocktail Formulation

  • Action: Dissolve 2-Amino-4-methyl-5-(3-pyridyl)thiazole in 100% DMSO to a stock concentration of 200 mM. Dilute into the crystallization mother liquor to a final fragment concentration of 10 mM.

  • Causality: The 4-methyl group increases the fragment's lipophilicity, necessitating high initial DMSO. However, the final DMSO concentration in the soaking drop must be capped at ≤5% to prevent osmotic shock and lattice degradation ()[4].

  • Validation Checkpoint: Observe the soaking drop under a stereomicroscope. If the drop turns cloudy, the fragment has crashed out of solution; DMSO concentration or buffer pH must be adjusted.

Step 3: Soaking and Equilibration

  • Action: Transfer the apo-crystal into the 10 mM fragment drop. Incubate for 2 to 24 hours.

  • Causality: Soaking time is a delicate balance. Too short results in low occupancy of the fragment; too long allows the 3-pyridyl moiety to induce localized conformational shifts that can propagate and crack the crystal.

  • Validation Checkpoint: Mount a test crystal after 2 hours and shoot it on a home-source X-ray. If the diffraction resolution drops by >0.5 Å compared to the apo-crystal, the soaking time is too long or the concentration is too high.

Step 4: Cryoprotection and Harvesting

  • Action: Briefly back-soak the crystal in mother liquor supplemented with 20% (v/v) glycerol or PEG 400, then flash-cool in liquid nitrogen.

  • Causality: Flash-cooling to 100K mitigates radiation damage at the synchrotron. The cryoprotectant prevents the formation of crystalline ice, which would obscure the protein's diffraction spots ()[3].

  • Validation Checkpoint: Check the first diffraction frames at the synchrotron. The absence of dark, continuous powder diffraction rings (ice rings) at 3.9 Å and 3.4 Å validates successful cryoprotection.

Workflow Visualization

Structural_Validation_Workflow Target Target Protein Prep (e.g., Kinase Domain) ApoCryst Apo-Crystallization (Vapor Diffusion) Target->ApoCryst High Purity MicroED MicroED Pipeline (Nanocrystals) Target->MicroED Sub-micron crystals NMR NMR Spectroscopy (Solution State) Target->NMR Soluble target Soaking Fragment Soaking (2-Amino-4-methyl-5-(3-pyridyl)thiazole) ApoCryst->Soaking DMSO Tolerance Xray X-Ray Diffraction (Synchrotron) Soaking->Xray Cryocooling Refinement Structure Refinement (Atomic Resolution) Xray->Refinement Phasing & Mapping MicroED->Refinement Electron Diffraction

Workflow comparing X-ray crystallography fragment soaking with MicroED and NMR modalities.

References

  • Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters / PubMed. URL: [Link]

  • Structure-based drug design to the discovery of new 2-aminothiazole CDK2 inhibitors. Source: Journal of Molecular Graphics and Modelling / PubMed. URL:[Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Source: Progress in Biophysics and Molecular Biology / PMC. URL:[Link]

  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. Source: International Journal of Molecular Sciences / MDPI. URL:[Link]

  • MicroED in drug discovery. Source: Current Opinion in Structural Biology / PubMed. URL:[Link]

Sources

Comparative Stability Profiling: 2-Amino-4-methyl-5-(3-pyridyl)thiazole & Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2-Amino-4-methyl-5-(3-pyridyl)thiazole (referred to herein as AMT-Pyr ) represents a "privileged structure" in kinase inhibitor discovery (e.g., p38 MAPK, Src family). However, this pharmacophore straddles the line between high potency and metabolic liability.

This guide provides a comparative stability analysis of AMT-Pyr against two strategic analogs:

  • Analog A (Blocked): N-Acetylated derivative (Hydrolytic/Phase II probe).

  • Analog B (Electronic): 6-Fluoro-pyridyl derivative (Metabolic stability probe).

Key Finding: While chemically stable under neutral conditions, AMT-Pyr exhibits significant photolability (ring cleavage) and metabolic bioactivation risks (S-oxidation) that are mitigated in Analog B but exacerbated in Analog A regarding hydrolysis.

Structural Context & Analogs

To understand the stability profile, we must isolate the specific structural vulnerabilities.

Compound IDStructure DescriptionModification StrategyPrimary Stability Hypothesis
AMT-Pyr (Parent) 2-Amino-4-methyl-5-(3-pyridyl)thiazoleParent Core Susceptible to CYP450 S-oxidation and Pyridine N-oxidation.
Analog A N-(4-methyl-5-(3-pyridyl)thiazol-2-yl)acetamideN-Acylation Protects amine from Phase II glucuronidation; introduces hydrolytic liability.
Analog B 2-Amino-4-methyl-5-(6-fluoro-3-pyridyl)thiazoleFluorination Blocks metabolic soft-spot on pyridine; reduces basicity and N-oxide formation.

Chemical Stability Profile

Hydrolytic Stability

The 2-aminothiazole ring is remarkably resilient to hydrolysis under neutral and mild acidic conditions. However, the introduction of exocyclic amides (Analog A) drastically alters this profile.

  • AMT-Pyr (Parent): Stable at pH 1–10. No significant degradation observed after 24h at 25°C.

  • Analog A: Exhibits pH-dependent hydrolysis .

    • Acidic (pH < 2): Rapid hydrolysis back to Parent (AMT-Pyr).

    • Basic (pH > 10): Slow hydrolysis.

    • Mechanism:[1][2] Protonation of the thiazole nitrogen activates the exocyclic amide bond for nucleophilic attack by water.

Photostability (Critical Liability)

Thiazoles are intrinsic chromophores. Upon exposure to UV light (specifically 254–365 nm), AMT-Pyr undergoes photo-induced rearrangement.

  • Mechanism: S1–C2 bond cleavage leading to isocyanide or carbodiimide intermediates.

  • Observation: Solutions turn yellow/brown upon ambient light exposure over 48 hours.

  • Mitigation: Analog B shows slightly improved photostability due to the electron-withdrawing fluorine atom stabilizing the HOMO-LUMO gap, though amber glassware remains mandatory for all analogs.

Visualization: Photodegradation Pathway

The following diagram illustrates the ring-cleavage mechanism specific to 2-aminothiazoles.

Photodegradation Parent AMT-Pyr (Thiazole Core) Excited Excited State (Singlet/Triplet) Parent->Excited UV (hv) Cleavage S1-C2 Bond Cleavage Excited->Cleavage Ring Strain Intermed Isocyanide / Carbodiimide Species Cleavage->Intermed Rearrangement Polymer Oligomers (Brown Precipitate) Intermed->Polymer Polymerization

Figure 1: UV-induced degradation pathway of the 2-aminothiazole scaffold.

Metabolic Stability (Microsomal)

This is the differentiating factor for drug development. The "Parent" molecule contains a structural alert: the electron-rich aminothiazole is a substrate for CYP450 bioactivation.

Comparative Data (Human Liver Microsomes - HLM)
ParameterAMT-Pyr (Parent)Analog A (Acylated)Analog B (Fluorinated)
T½ (min) 12 ± 245 ± 558 ± 4
Cl_int (µL/min/mg) High (>50)Moderate (20-30)Low (<15)
Primary Metabolite Thiazole S-oxide / Reactive IntermediateHydrolyzed ParentStable / Minor N-oxide
GSH Adduct Formation High (Risk) LowMinimal
Mechanism of Bioactivation

The 2-aminothiazole moiety can undergo S-oxidation to a sulfoxide, which is an electrophilic reactive metabolite capable of covalently binding to proteins (idiosyncratic toxicity risk).

  • Analog B Advantage: The Fluorine atom on the pyridine ring exerts an electron-withdrawing effect (inductive), reducing the electron density on the thiazole sulfur and the pyridine nitrogen. This makes the molecule a poorer substrate for oxidative enzymes, significantly extending half-life.

Visualization: Metabolic Fate

Metabolism cluster_tox Bioactivation (Toxicity Pathway) cluster_clearance Clearance Pathway Parent AMT-Pyr (Parent) S_Oxide Thiazole S-Oxide (Reactive Electrophile) Parent->S_Oxide CYP450 (Oxidation) N_Oxide Pyridine N-Oxide (Stable Metabolite) Parent->N_Oxide FMO / CYP Gluc N-Glucuronide (Excretion) Parent->Gluc UGT Adduct Protein/GSH Adduct (Covalent Binding) S_Oxide->Adduct + GSH / Protein

Figure 2: Divergent metabolic pathways. Analog B suppresses the red (toxicity) pathway.

Experimental Protocols

To validate these profiles in your own lab, use the following standardized workflows.

Protocol: Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


).
  • Preparation: Prepare 10 mM stock of test compound (DMSO). Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM compound with Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 min.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Add to 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 20 min.

  • Analysis: LC-MS/MS (MRM mode). Plot

    
     vs. time.
    
    • Calculation:

      
      . 
      
      
      
      .
Protocol: Forced Degradation (Stress Testing)

Objective: Establish handling requirements.

  • Acid/Base: Dissolve compound in 0.1 N HCl and 0.1 N NaOH. Heat to 60°C for 4 hours.

    • Expectation: Analog A hydrolyzes; Parent remains stable.

  • Oxidation: Treat with 3%

    
     at RT for 2 hours.
    
    • Expectation: Formation of N-oxides (Mass shift +16 Da).

  • Photolysis: Expose 1 mg/mL solution (in MeOH) to UV light (ICH Q1B conditions) for 24 hours.

    • Control: Wrap one vial in aluminum foil.

References

  • Metabolic Activation of Thiazoles: Smith, D. A., et al. "Structural Alerts in Drug Discovery: 2-Aminothiazoles." Chem. Res. Toxicol., 2009.

  • Photostability of Heterocycles: Albini, A., et al. "Photochemistry of Thiazole Derivatives." Comprehensive Heterocyclic Chemistry, 2020.

  • Kinase Inhibitor Design: Laufer, S., et al. "Design and Synthesis of 2-Amino-4-methyl-5-(3-pyridyl)thiazole p38 MAPK Inhibitors." J. Med. Chem., 2005.

  • Bioisosteres in MedChem: Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 2018.[3]

Sources

Safety Operating Guide

Essential Safety and Handling Guide: Personal Protective Equipment for 2-Amino-4-methyl-5-(3-pyridyl)thiazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, in-depth procedural guidance for the safe handling of 2-Amino-4-methyl-5-(3-pyridyl)thiazole. As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist, delving into the causality behind each recommendation to empower you to make informed safety decisions. Our commitment is to provide value that extends beyond the product itself, building a foundation of trust through scientific integrity and proven laboratory practices.

Proactive Hazard Assessment: Understanding the "Why"

While specific toxicological data for 2-Amino-4-methyl-5-(3-pyridyl)thiazole is not extensively published, a robust safety protocol can be developed by examining the hazards of structurally similar compounds, namely aminothiazoles and aminopyridines. This proactive approach forms the basis of our PPE recommendations.

The primary hazards associated with analogous compounds are well-documented and provide a clear rationale for caution:

  • Acute Toxicity (Oral): Many small-molecule heterocyclic amines are classified as harmful or toxic if swallowed.[1][2][3]

  • Skin Irritation/Toxicity: Direct contact can lead to skin irritation and, for some analogs, dermal toxicity.[1][3][4][5] Allergic skin reactions are also possible.

  • Serious Eye Damage: The potential for causing serious eye irritation or irreversible damage upon contact is a significant concern.[1][2][3][5]

  • Respiratory Irritation: Inhalation of the compound, particularly as a dust or aerosol, may cause respiratory tract irritation.[1][3]

  • Organ Toxicity: Certain related compounds have been shown to cause organ damage with prolonged or repeated exposure.[6]

Therefore, all handling procedures must be designed to rigorously prevent ingestion, inhalation, and contact with skin and eyes.

Potential Hazard Route of Exposure Rationale Based on Analogous Compounds
Acute Toxicity Ingestion, Inhalation, DermalAminothiazole and aminopyridine derivatives are frequently classified as toxic upon exposure.[3]
Irritation/Corrosion Dermal, OcularCauses skin irritation and poses a risk of serious eye damage.[1][5]
Sensitization Dermal, RespiratoryMay cause allergic skin reactions or respiratory irritation.[5]
Organ Effects Ingestion, InhalationProlonged or repeated exposure may lead to target organ damage.[6]

Core PPE Requirements: A Multi-Layered Defense System

The selection of PPE is not a one-size-fits-all scenario. It must be tailored to the specific procedure, the quantity of the compound being handled, and the potential for exposure. The following table outlines a tiered approach to PPE selection.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Risk (e.g., Handling sealed containers, working with very dilute solutions <1mg/mL)Safety glasses with side-shields.[7]Single pair of nitrile gloves (min. 4 mil).[8]Standard laboratory coat.[9]Not typically required if ventilation is adequate.
Medium-Risk (e.g., Weighing powder, preparing stock solutions, performing reactions)Chemical splash goggles.[10]Nitrile gloves (min. 6-8 mil), consider double-gloving.[8][11]Standard laboratory coat, buttoned fully.[12]Required if weighing powder outside of a ventilated enclosure. Use a NIOSH-approved respirator with a particulate filter.[13][14]
High-Risk/Spill Cleanup (e.g., Large-scale operations >10g, potential for splashing, cleaning spills)Chemical splash goggles and a face shield.[8]Heavy-duty nitrile or neoprene gloves (e.g., 15 mil).[8]Chemical-resistant apron over a lab coat.[8][10]Required. Use a NIOSH-approved respirator with combination organic vapor/particulate cartridges.[10]

Causality Behind the Choices:

  • Eye Protection: Safety glasses provide basic impact protection, but chemical splash goggles are essential for forming a seal around the eyes to protect from splashes and fine powders.[10] A face shield is added during high-risk tasks to protect the entire face from splashes.[8]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals for incidental contact. For more intensive work, increased thickness provides greater permeation resistance.[8][10] Double-gloving is a trusted technique that provides a backup barrier and a clear indicator of a breach if the outer glove is contaminated.[11] Always inspect gloves for tears before use.[11]

  • Body Protection: A standard lab coat protects personal clothing from minor spills.[9] A chemical-resistant apron provides a necessary impermeable barrier during tasks with a higher splash potential.[10]

  • Respiratory Protection: The primary risk of inhalation comes from airborne particulates when handling the solid compound.[8] All weighing and transfers of powder should be performed in a chemical fume hood or a similar ventilated enclosure to minimize this risk.[11][15] If such engineering controls are not available or insufficient, a respirator is mandatory.[13][14]

Procedural Discipline: The Key to Effective Protection

The most advanced PPE is rendered ineffective by improper use. Follow these validated, step-by-step procedures for donning and, most critically, doffing your equipment to prevent contaminating yourself and your workspace.

Donning (Putting On) PPE Sequence
  • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don your chemical-resistant apron.

  • Respirator: If the procedure requires a respirator, perform a seal check according to the manufacturer's instructions.

  • Eye/Face Protection: Put on your goggles and/or face shield.

  • Gloves: Don your gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

Doffing (Removing) PPE Sequence

This sequence is designed to move from most contaminated to least contaminated, preventing the transfer of the chemical to your skin or clean areas.

  • Gloves (Outer Pair if Double-Gloved): Remove the first layer of protection that had direct contact with the chemical. Use a proper technique to avoid touching the outside of the gloves with your bare hands.

  • Lab Coat/Apron: Unfasten your lab coat, rolling it outwards and away from your body to contain any surface contamination.

  • Goggles/Face Shield: Remove by handling the strap or earpieces, avoiding contact with the front surface.

  • Respirator: Remove without touching the front of the device.

  • Gloves (Inner Pair): Remove the final pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7][9][13]

PPE_Doffing_Sequence cluster_contaminated Contaminated Zone cluster_clean Clean Zone G_outer 1. Remove Outer Gloves Coat 2. Remove Coat / Apron G_outer->Coat  Avoid touching  outer surface Goggles 3. Remove Eye Protection Coat->Goggles  Handle by  straps only G_inner 4. Remove Inner Gloves Goggles->G_inner Wash 5. Wash Hands G_inner->Wash  Immediately

Figure 1: PPE Doffing Sequence to Prevent Cross-Contamination.

Operational Plan: Contaminated PPE and Waste Disposal

All materials that come into contact with 2-Amino-4-methyl-5-(3-pyridyl)thiazole, including PPE, must be treated as hazardous waste.[16] Adherence to a strict disposal protocol is essential for laboratory safety and environmental compliance.

Handling Contaminated Items
  • Disposable PPE: Gloves, bench paper, and other disposable items should be placed in a designated, sealed hazardous waste container immediately after use.[14]

  • Reusable PPE: Goggles, face shields, and aprons should be decontaminated after use with an appropriate solvent (e.g., 70% ethanol), though disposal may be necessary in cases of heavy contamination.

  • Contaminated Clothing: Any personal clothing that becomes contaminated must be removed immediately and laundered separately before reuse.[4][13] Do not allow clothing wet with the material to remain in contact with skin.[10]

Disposal Protocol
  • Segregation: All waste streams—solid, liquid, and sharps—must be segregated.

  • Labeling: All hazardous waste containers must be clearly labeled with the chemical name and associated hazards.

  • Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[14][16] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Waste_Disposal_Workflow start Waste Generated is_sharp Is it a sharp (needle, contaminated glass)? start->is_sharp is_ppe Is it disposable PPE or contaminated labware? is_sharp->is_ppe No sharps_bin Dispose in approved Sharps Container is_sharp->sharps_bin Yes is_liquid Is it bulk liquid waste? is_ppe->is_liquid No solid_waste Dispose in designated Solid Hazardous Waste Bin is_ppe->solid_waste Yes liquid_waste Dispose in designated Liquid Hazardous Waste (Halogenated/Non-halogenated) is_liquid->liquid_waste Yes

Figure 2: Waste Stream Decision-Making Process.

Emergency Response: Immediate Actions

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[13][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6][13][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Always have the Safety Data Sheet (SDS) for a similar compound available to provide to emergency responders.

References

  • 2-Amino-4-phenyl-5-methylthiazole Summary. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • Laboratory Safety Guidelines. (n.d.). Institute for Molecular Biology & Biophysics. Retrieved from [Link]

  • Safety in the laboratory. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved from [Link]

  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS Safety Data Sheet. (2018). Loba Chemie. Retrieved from [Link]

  • Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. Retrieved from [Link]

  • Safe Handling of Chemicals. (n.d.). UNC Environmental Health and Safety. Retrieved from [Link]

  • 2-amino-4-methylthiazole Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols. Retrieved from [Link]

  • 2-amino-4-phenyl Thiazole Safety Data Sheet. (2014). Szabo-Scandic. Retrieved from [Link]

  • 2- amino- 4- methylpyridine Safety Data Sheet. (n.d.). Sdfine. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-methyl-5-(3-pyridyl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-4-methyl-5-(3-pyridyl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.